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  • Product: N,N,N-Trimethylsphingosine
  • CAS: 138686-73-4

Core Science & Biosynthesis

Foundational

N,N,N-Trimethylsphingosine (TMS): A Dual-Mechanism Modulator of Cell Signaling

Technical Guide for Research & Drug Development Executive Summary N,N,N-Trimethylsphingosine (TMS) is a synthetic, positively charged sphingolipid analogue derived from sphingosine. Unlike its parent molecule, which is r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

N,N,N-Trimethylsphingosine (TMS) is a synthetic, positively charged sphingolipid analogue derived from sphingosine. Unlike its parent molecule, which is rapidly metabolized, TMS exhibits high metabolic stability, making it a superior pharmacological tool for dissecting sphingolipid signaling pathways.

TMS functions primarily through two distinct but synergistic mechanisms:

  • Potent Inhibition of Protein Kinase C (PKC): TMS acts as a competitive inhibitor of PKC, often exceeding the potency of N,N-dimethylsphingosine (DMS) and sphingosine.

  • Blockade of Sphingosine Kinase (SphK): By inhibiting SphK, TMS prevents the conversion of sphingosine to sphingosine-1-phosphate (S1P), thereby shifting the "sphingolipid rheostat" toward apoptosis and cell cycle arrest.

This guide details the physicochemical properties, mechanisms of action, and experimental protocols for utilizing TMS in cellular assays, with a focus on oncology (anti-metastasis) and immunology (anti-inflammation).

Chemical Identity & Physicochemical Properties[1][2]

TMS is characterized by a quaternary ammonium headgroup, which imparts a permanent positive charge and prevents the molecule from being phosphorylated by sphingosine kinases or acylated by ceramide synthases.

PropertyDetail
Chemical Name N,N,N-trimethyl-D-erythro-sphingosine
Molecular Formula C₂₁H₄₄NO₂⁺
Molecular Weight ~342.6 g/mol
Solubility Soluble in Ethanol, DMSO, and DMF.[1] Miscible in Ethanol.[1][2] Poorly soluble in water.[2][3]
Stability High metabolic stability (resistant to rapid enzymatic degradation compared to Sphingosine).
Appearance Crystalline solid (usually supplied as a chloride or iodide salt).
Expert Insight: Solubility & Handling

Critical Protocol Note: Due to its amphiphilic nature, TMS can adhere to glass and plastic surfaces. Stock solutions should be prepared in high-grade DMSO or Ethanol (10–20 mM) and stored at -20°C in glass vials. When dosing cells, avoid direct addition of the concentrated stock to the culture dish; instead, perform an intermediate dilution in serum-free media or media containing BSA (1:1 molar ratio) to facilitate delivery, although TMS is generally more membrane-permeable than native sphingosine due to its surfactant-like properties.

Mechanisms of Action[5][6]

TMS exerts its effects by modulating the plasma membrane signaling architecture. It interferes with the translocation and activation of key kinases.

Protein Kinase C (PKC) Inhibition

TMS inhibits PKC activity by competing with phosphatidylserine (PS) and diacylglycerol (DAG) at the regulatory domain of the enzyme. This inhibition is stereospecific and dose-dependent.

  • Consequence: Downregulation of the NF-κB pathway.

  • Outcome: Reduced expression of adhesion molecules (E-selectin, P-selectin) on endothelial cells and platelets, leading to reduced leukocyte rolling and tumor cell extravasation.

Sphingosine Kinase (SphK) Inhibition

TMS acts as a competitive inhibitor of SphK (both isoforms SphK1 and SphK2).[4]

  • Mechanism: It occupies the catalytic site but cannot be phosphorylated.

  • The Rheostat Shift: By blocking SphK, TMS depletes the pool of S1P (a pro-survival, pro-migratory lipid) and elevates levels of endogenous sphingosine and ceramide (pro-apoptotic lipids).[5]

Visualization: The Dual Signaling Blockade

TMS_Mechanism TMS N,N,N-Trimethylsphingosine (TMS) PKC Protein Kinase C (PKC) TMS->PKC Inhibits SphK Sphingosine Kinase (SphK) TMS->SphK Competitively Inhibits NFkB NF-κB Activation PKC->NFkB Promotes S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Catalyzes Ceramide Ceramide/Sphingosine Accumulation SphK->Ceramide Blocks Conversion Adhesion E-Selectin / P-Selectin Expression NFkB->Adhesion Upregulates Metastasis Tumor Metastasis & Leukocyte Adhesion S1P->Metastasis Promotes Migration Apoptosis Apoptosis & Growth Arrest Ceramide->Apoptosis Induces Adhesion->Metastasis Facilitates

Figure 1: TMS simultaneously inhibits PKC-driven inflammation and SphK-driven cell survival, forcing a shift toward apoptosis and reduced cell adhesion.

Physiological Applications & Data Summary

Anti-Metastatic & Anti-Angiogenic Effects

TMS has shown efficacy in preventing the metastatic spread of solid tumors (e.g., melanoma, gastric carcinoma).

  • Mechanism: Inhibition of tumor cell-platelet interactions and endothelial adhesion.

  • Key Data: In nude mice models, TMS treatment significantly reduced the number of pulmonary metastases compared to controls.

Anti-Inflammatory & Cardioprotection

TMS is a potent inhibitor of the "oxidative burst" in neutrophils and platelet aggregation.

  • Ischemia/Reperfusion (I/R): TMS protects myocardial tissue during I/R injury by preventing P-selectin-mediated neutrophil accumulation in the ischemic zone.[6]

Comparative Potency Table
CompoundPKC Inhibition (IC50)SphK InhibitionMetabolic StabilityCytotoxicity (Neutrophils)
Sphingosine (SPN) Moderate (~50 µM)Substrate (Not Inhibitor)Low (Rapidly metabolized)High
N,N-Dimethylsphingosine (DMS) High (~5-10 µM)Potent InhibitorModerateHigh
TMS Very High (<5 µM) Potent Competitive Inhibitor High Low (at effective dose)

Experimental Protocols

Protocol A: Preparation of TMS Stock Solution

Objective: Create a stable, usable stock for cell culture.

  • Weighing: Weigh TMS chloride salt in a glass vial (avoid plastic static).

  • Solvent: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex vigorously for 1 minute.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 into warm culture media (serum-free preferred for initial pulse) to achieve a 10 µM working concentration.

Protocol B: Assessing Inhibition of Leukocyte Trans-Endothelial Migration

Objective: Verify TMS activity in preventing inflammation/metastasis.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on transwell inserts (3.0 µm pore size).

  • Activation: Stimulate HUVECs with IL-1β (10 ng/mL) or TNF-α for 4 hours to upregulate E-selectin.

  • Treatment: Concurrently treat HUVECs with TMS (1.0 – 10 µM) or Vehicle (DMSO).

  • Leukocyte Addition: Add fluorescently labeled neutrophils (e.g., Calcein-AM labeled) to the upper chamber.

  • Migration: Incubate for 2 hours at 37°C.

  • Quantification: Measure fluorescence in the lower chamber using a plate reader.

  • Validation: Perform Western Blot on HUVEC lysates for E-selectin and ICAM-1 . TMS should dose-dependently reduce E-selectin expression.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_Readouts Assay Readouts Stock TMS Stock (10mM in DMSO) Dilution Dilution 1:1000 (Serum-Free Media) Stock->Dilution Treatment Treat HUVEC/Tumor Cells (1 - 20 µM) Dilution->Treatment Stimulation Stimulate (IL-1β / PMA) Treatment->Stimulation Pre-incubation (30 min) Viability MTT/Annexin V: Apoptosis Induction Treatment->Viability 24-48h Incubation WB Western Blot: Reduced E-Selectin/NF-κB Stimulation->WB Migration Transwell Assay: Reduced Migration Stimulation->Migration

Figure 2: Step-by-step workflow for validating TMS activity in anti-inflammatory and apoptotic assays.

References

  • Endo, K., et al. (1991). "Cell membrane signaling as target in cancer therapy: Inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice."[8] Cancer Research. Link

  • Igarashi, Y., et al. (1989). "Sphingosine and its N-methyl derivatives: Inhibitors of protein kinase C and their effects on cell function."[8][9][10] Biochemistry.

  • Handa, K., et al. (1995). "N,N,N-trimethylsphingosine inhibits interleukin-1 beta-induced NF-kappa B activation and consequent E-selectin expression in human umbilical vein endothelial cells."[7] FEBS Letters. Link

  • Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[11] Biochemistry. Link

  • Sawa, Y., et al. (1996). "Myocardial protection by N,N,N-trimethylsphingosine in ischemia reperfusion injury is mediated by inhibition of P-selectin."[6] Journal of Leukocyte Biology. Link

Sources

Exploratory

Technical Monograph: N,N,N-Trimethylsphingosine (TMS)

Topic: N,N,N-Trimethylsphingosine (TMS) Biological Activity Content Type: Technical Monograph Audience: Researchers, Drug Development Professionals Dual Modulator of Protein Kinase C and Sphingolipid Signaling Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N,N-Trimethylsphingosine (TMS) Biological Activity Content Type: Technical Monograph Audience: Researchers, Drug Development Professionals

Dual Modulator of Protein Kinase C and Sphingolipid Signaling

Executive Summary

N,N,N-Trimethylsphingosine (TMS) is a synthetic, N-methylated derivative of sphingosine. Unlike its parent molecule, TMS cannot be phosphorylated by sphingosine kinases (SphK), rendering it a metabolically stable modulator of sphingolipid signaling. Its primary biological utility lies in its dual inhibitory capacity: it acts as a potent inhibitor of Protein Kinase C (PKC) and a competitive inhibitor of Sphingosine Kinase (SphK) .

This dual mechanism positions TMS as a critical tool for dissecting the "sphingolipid rheostat"—the balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P). Therapeutically, TMS exhibits significant anti-inflammatory, anti-metastatic, and anti-angiogenic properties, largely driven by its ability to block neutrophil migration and platelet aggregation.

Chemical Identity & Physiochemical Handling

For reproducible biological data, proper solubilization is critical. TMS is amphiphilic but poorly soluble in aqueous media.

PropertyDetail
IUPAC Name 2-(trimethylammonio)-4-octadecene-1,3-diol
Formula C21H44NO2+
Molecular Weight ~342.58 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>20 mg/mL). Poorly soluble in water.
Stability Metabolically stable (resistant to SphK phosphorylation). Store at -20°C.
Critical Handling Protocol: BSA Complexing

Direct addition of TMS in DMSO/Ethanol to cell culture media often leads to precipitation or non-specific toxicity. The following protocol ensures bioavailability.

Protocol: Preparation of TMS-BSA Complex (5 mM Stock)

  • Dissolve: Dissolve TMS powder in absolute ethanol to a concentration of 10 mM.

  • Dry Down: Aliquot the required amount into a sterile glass vial. Evaporate the ethanol under a stream of nitrogen gas (or vacuum centrifugation) to create a thin lipid film.[1]

  • Reconstitute: Add sterile PBS containing 4 mg/mL Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Complexing: Vortex vigorously for 1-2 minutes, then incubate at 37°C for 30 minutes with occasional vortexing until the solution is clear.

  • Usage: Dilute this stock directly into cell culture media. The BSA acts as a carrier, mimicking physiological lipid transport.

Mechanism of Action
A. Protein Kinase C (PKC) Inhibition

TMS inhibits PKC activity, likely by interacting with the regulatory domain where diacylglycerol (DAG) and phorbol esters bind.

  • Potency: TMS is often cited as a more potent inhibitor of PKC than sphingosine or N,N-dimethylsphingosine (DMS).

  • Effect: Inhibition of PKC blocks downstream phosphorylation events critical for cytoskeletal reorganization (migration) and oxidative burst (superoxide production).

B. Sphingosine Kinase (SphK) Inhibition

TMS acts as a competitive inhibitor of SphK1 and SphK2 with respect to sphingosine.

  • Mechanism: It occupies the catalytic site but cannot be phosphorylated due to the quaternary ammonium group.

  • Consequence: This blockade prevents the formation of S1P (a pro-survival/pro-migratory lipid) and causes an accumulation of endogenous sphingosine and ceramide (pro-apoptotic lipids).[2]

C. The Sphingolipid Rheostat

By tilting the balance away from S1P and toward Ceramide/Sphingosine, TMS forces cells into a growth-arrest or apoptotic state. This is the core mechanism behind its anti-tumor activity.

Biological Applications & Data Summary
Quantitative Activity Profile
Target / EffectIC50 / Effective ConcentrationNotes
PKC Inhibition 2 – 10 µMInhibits phorbol ester-induced activation.
SphK Inhibition 5 – 20 µMCompetitive inhibition; potency varies by cell type.
Neutrophil Migration 5 – 10 µMInhibits trans-endothelial migration (TMS > DMS > Sphingosine).
Platelet Aggregation ~10 µMInhibits thrombin-induced aggregation.
Apoptosis Induction 10 – 20 µMObserved in various cancer cell lines (e.g., leukemia, breast).
Key Therapeutic Contexts
  • Inflammation: TMS is superior to sphingosine in inhibiting neutrophil trans-endothelial migration, a key step in tissue inflammation. It blocks the cytoskeletal changes required for chemotaxis without inducing immediate cytotoxicity at therapeutic doses.

  • Cancer Metastasis: By inhibiting SphK and PKC, TMS reduces the invasive potential of tumor cells. The reduction in S1P (a potent chemoattractant) limits metastatic spread.

  • Restenosis: TMS has been shown to reduce neointimal hyperplasia (thickening of arterial walls) after balloon injury, likely by inhibiting smooth muscle cell proliferation (an S1P-dependent process).

Experimental Workflow: Neutrophil Migration Assay

A self-validating protocol to assess TMS activity.

Objective: Determine the IC50 of TMS on fMLP-induced neutrophil migration.

  • Cell Prep: Isolate human neutrophils and suspend at

    
     cells/mL in RPMI-1640 + 0.1% BSA.
    
  • Treatment:

    • Pre-incubate neutrophils with TMS-BSA complex (0, 1, 5, 10, 20 µM) for 30 minutes at 37°C.

    • Control: Vehicle (BSA/PBS) only.

    • Positive Control: Wortmannin (known migration inhibitor).

  • Chemotaxis Chamber Setup:

    • Lower Chamber: Add 600 µL of chemoattractant (10 nM fMLP).

    • Upper Chamber: Add 100 µL of TMS-treated cell suspension.

  • Incubation: Allow migration for 90 minutes at 37°C in 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the upper chamber.

    • Quantify migrated cells in the lower chamber using a cell counter or ATP-luminescence assay.

  • Validation: The 0 µM control must show robust migration (>5-fold over background). TMS should show dose-dependent inhibition.

Pathway Visualization

The following diagram illustrates the dual inhibitory role of TMS and its downstream biological consequences.

TMS_Mechanism TMS N,N,N-Trimethylsphingosine (TMS) Sphingosine Endogenous Sphingosine TMS->Sphingosine Accumulation SphK Sphingosine Kinase (SphK1/2) TMS->SphK Competitive Inhibition PKC Protein Kinase C (PKC) TMS->PKC Inhibition S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Apoptosis Apoptosis (Cell Death) Sphingosine->Apoptosis Promotes SphK->S1P Migration Cell Migration (Metastasis/Inflammation) S1P->Migration Promotes Proliferation Cell Proliferation (Tumor Growth) S1P->Proliferation Promotes PKC->Migration Cytoskeletal Remodeling OxBurst Oxidative Burst (Superoxide Production) PKC->OxBurst NADPH Oxidase Activation

Caption: TMS exerts dual inhibition on SphK and PKC. By blocking SphK, it reduces S1P (pro-survival) and increases Sphingosine (pro-apoptotic).[2] By blocking PKC, it directly halts migration and oxidative burst.

References
  • Yatomi, Y., et al. (1996). N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Biochemistry.[2][3][4][5] Link

  • Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C.[6] Biochemistry.[2][3][4][5] Link

  • Endo, K., et al. (1991). Cell membrane signaling as a target in cancer therapy: Inhibitory effect of N,N,N-trimethylsphingosine on metastatic potential of murine B16 melanoma cell lines. Cancer Research. Link

  • Park, K. S., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models. (Basis for BSA protocol).[3] Journal of Lipid Research. Link

  • Wakita, H., et al. (1994). Effect of sphingosine and its N-methyl derivatives on oxidative burst, phagokinetic activity, and trans-endothelial migration of human neutrophils. (Key comparison of TMS vs DMS). Link

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of N,N,N-Trimethylsphingosine (TMS)

Abstract N,N,N-Trimethylsphingosine (TMS) has emerged as a significant molecular tool in the study of lipid-mediated cell signaling. As a permanently cationic, N-methylated derivative of sphingosine, its unique physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N,N-Trimethylsphingosine (TMS) has emerged as a significant molecular tool in the study of lipid-mediated cell signaling. As a permanently cationic, N-methylated derivative of sphingosine, its unique physicochemical properties and potent biological activities distinguish it from its metabolic precursors. This guide provides a comprehensive overview of the seminal discoveries that established TMS as a powerful and specific inhibitor of Protein Kinase C (PKC) and details a robust, field-proven methodology for its chemical synthesis and purification. Designed for researchers in sphingolipid biology and drug development, this document elucidates the causal biochemistry that underscores the importance of TMS and offers a detailed, step-by-step protocol for its preparation and characterization, ensuring scientific integrity and reproducibility.

The Genesis of a Signal Modulator: Discovery and Biological Context

The story of N,N,N-Trimethylsphingosine is intrinsically linked to the broader exploration of sphingolipids as bioactive molecules rather than mere structural components of the cell membrane. In the late 1980s, sphingosine itself was identified as an inhibitor of Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways regulating cell growth, differentiation, and apoptosis. However, the physiological relevance and specificity of this inhibition were subjects of intense investigation.

A pivotal 1989 study by Igarashi, Hakomori, and colleagues provided a breakthrough in this area.[1] They investigated the effects of chemically well-defined, N-methylated derivatives of sphingosine on PKC activity. Their research revealed that while D-erythro-sphingosine showed only weak inhibitory effects, its methylated counterparts, N,N-dimethylsphingosine (DMS) and particularly N,N,N-trimethylsphingosine (TMS), were potent and highly specific inhibitors of PKC.[1] This discovery was critical as it demonstrated that N-methylation dramatically enhances the inhibitory capacity of the sphingoid base. The enzymatic synthesis of the precursor, N,N-dimethylsphingosine, was later demonstrated in mouse brain, suggesting a potential physiological role for N-methylated sphingosines.[2]

The significance of TMS lies in its stability and permanent positive charge. Unlike sphingosine and DMS, which can be metabolized (e.g., phosphorylated by sphingosine kinases), TMS is metabolically inert in this regard.[3] This stability, coupled with its potent PKC inhibition, established TMS as a superior pharmacological tool to dissect PKC-dependent signaling pathways without the confounding effects of metabolic conversion.[3][4]

Mechanism of Action: Targeting Protein Kinase C

The prevailing hypothesis for the enhanced inhibitory action of TMS on PKC centers on its interaction with the regulatory domain of the enzyme. PKC activation is a complex process involving calcium, diacylglycerol (DAG), and anionic phospholipids like phosphatidylserine (PS). Sphingosine is thought to compete with DAG for binding to the regulatory domain. The permanent quaternary ammonium headgroup of TMS is believed to interact more strongly with the negatively charged phospholipid environment required for PKC activation, thereby acting as a more potent antagonist.

dot

Figure 1: Simplified signaling pathway showing the competitive inhibition of Protein Kinase C (PKC) activation by N,N,N-Trimethylsphingosine (TMS).

Chemical Synthesis of N,N,N-Trimethylsphingosine

The synthesis of TMS from its readily available precursor, D-erythro-sphingosine, is achieved through a classical organic chemistry reaction known as exhaustive methylation . This process involves the reaction of the primary amine group of sphingosine with an excess of a methylating agent, typically methyl iodide, in the presence of a mild base.[5][6] The reaction proceeds via a series of nucleophilic substitution (SN2) steps, adding methyl groups sequentially until the nitrogen atom is fully alkylated, forming a quaternary ammonium iodide salt.

The rationale for this multi-step, one-pot reaction is grounded in the nucleophilicity of the amine. After the first methylation, the resulting secondary amine is still nucleophilic and can react again. This continues until the lone pair of electrons on the nitrogen is no longer available for reaction, which occurs after the third methylation, resulting in the stable, positively charged quaternary ammonium ion.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
D-erythro-sphingosine≥98%Avanti Polar LipidsStarting material.
Methyl Iodide (Iodomethane)≥99.5%, stabilizedSigma-AldrichExcess is required. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificMild base to neutralize HI byproduct.
Methanol (MeOH)AnhydrousVWRReaction solvent.
Chloroform (CHCl₃)ACS GradeVWRFor extraction and chromatography.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor precipitation/washing.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor flash column chromatography.
Detailed Step-by-Step Synthesis Protocol

Reaction: Exhaustive Methylation of D-erythro-sphingosine

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve D-erythro-sphingosine (1.0 g, 3.34 mmol) in anhydrous methanol (40 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.31 g, 16.7 mmol, 5 equivalents). This suspension will act as a scavenger for the hydroiodic acid (HI) generated during the reaction.

  • Addition of Methylating Agent: In a well-ventilated chemical fume hood, carefully add methyl iodide (2.08 mL, 33.4 mmol, 10 equivalents) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol:Water (65:25:4, v/v/v). The product, TMS, is significantly more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the starting material (primary amine, purple spot), while the quaternary ammonium product will not stain with ninhydrin but can be visualized with iodine vapor or a phosphomolybdic acid stain.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of methanol (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a crude, pale yellow solid or waxy residue.

dot

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Sphingosine in Anhydrous MeOH B 2. Add K₂CO₃ (Base) A->B C 3. Add Excess CH₃I B->C D 4. Reflux (24-48h) C->D E 5. Cool & Filter D->E Reaction Complete (TLC) F 6. Rotary Evaporation E->F G 7. Crude Product F->G H 8. Flash Chromatography (Silica Gel) G->H Dissolve in mobile phase I 9. Collect & Combine Fractions H->I J 10. Final Product (TMS) I->J

Sources

Exploratory

N,N,N-Trimethylsphingosine (TMS): A Critical Evaluation as a Protein Kinase C Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N,N,N-Trimethylsphingosine (TMS) is a synthetic derivative of sphingosine, a critical lipid signaling molecule. Histori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethylsphingosine (TMS) is a synthetic derivative of sphingosine, a critical lipid signaling molecule. Historically, TMS and its precursor, N,N-dimethylsphingosine (DMS), have been categorized as inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. However, emerging evidence suggests a more complex pharmacological profile, with sphingosine kinase (SK) potentially being a more sensitive target. This guide provides a comprehensive technical overview of TMS, critically evaluating its role as a PKC inhibitor. We will delve into its mechanism of action, discuss the nuances of its target specificity, and provide detailed experimental protocols for its characterization, empowering researchers to judiciously employ this tool in their scientific endeavors.

Introduction: The Enduring Allure of Protein Kinase C as a Therapeutic Target

The Protein Kinase C (PKC) family comprises a group of lipid-sensitive serine/threonine kinases that play a crucial role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[1] The dysregulation of PKC signaling is implicated in numerous pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[1]

The development of specific and potent PKC inhibitors has been a long-standing goal in drug discovery. Sphingolipids, a class of lipids integral to membrane structure and signaling, have emerged as endogenous modulators of PKC activity. Sphingosine, the backbone of most sphingolipids, was one of the first identified endogenous inhibitors of PKC.[2] This discovery spurred the investigation of its derivatives, including N,N,N-Trimethylsphingosine (TMS), as potential pharmacological tools and therapeutic agents.

N,N,N-Trimethylsphingosine (TMS): Chemical Profile

TMS is a quaternary ammonium derivative of sphingosine. This structural modification enhances its water solubility compared to its parent compound, sphingosine, and its dimethylated counterpart, DMS.[3]

PropertyValueSource
Molecular Formula C21H44NO2+PubChem
Molecular Weight 342.58 g/mol PubChem
IUPAC Name (2S,3R,E)-2-(trimethylammonio)-1,3-dihydroxyoctadec-4-enePubChem
InChI Key BGPASLSHJOCOKG-VYOBOKEXSA-NPubChem

The Mechanistic Quandary: TMS as a PKC Inhibitor

The precise mechanism by which sphingosine and its derivatives inhibit PKC has been a subject of investigation and some debate. Early studies with sphingosine suggested a mechanism distinct from competition with the ATP-binding site.

Interference with the Regulatory Domain and Lipid Cofactors

Research indicates that sphingosine's inhibitory action on PKC is primarily directed at the regulatory domain of the enzyme.[4][5] Conventional and novel PKC isoforms require phospholipids, such as phosphatidylserine (PS), and the second messenger diacylglycerol (DAG) for their activation.[5] Sphingosine is proposed to interfere with this lipid-dependent activation process.

The positively charged nature of sphingosine at physiological pH is thought to play a crucial role. It is hypothesized that sphingosine interacts with the negatively charged headgroups of phosphatidylserine in the plasma membrane.[6] This interaction could disrupt the local lipid environment required for PKC to dock to the membrane and become activated by DAG.[6]

Caption: Proposed mechanism of PKC inhibition by sphingosine.

cluster_membrane Cell Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Activation cluster_membrane cluster_membrane PKC_inactive->cluster_membrane DAG Diacylglycerol (DAG) DAG->PKC_active Binds to C1 Domain PS Phosphatidylserine (PS) PS->PKC_active Binds to C2 Domain Sphingosine Sphingosine Sphingosine->PS Interferes with Interaction

While direct mechanistic studies on TMS are scarce, its structural similarity to sphingosine, particularly its cationic headgroup, suggests it may operate through a similar mechanism of disrupting the PKC-membrane interaction.

A Question of Specificity: Sphingosine Kinase as a Primary Target

A significant consideration in the use of sphingosine derivatives is their potential to inhibit other kinases. Notably, N,N-dimethylsphingosine (DMS) has been shown to be a potent competitive inhibitor of sphingosine kinase (SK), the enzyme that phosphorylates sphingosine to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[7] Some studies have even indicated that DMS inhibits SK at concentrations lower than those required to inhibit PKC, suggesting SK may be its primary target.[8]

Given that TMS is structurally very similar to DMS, it is highly probable that it also inhibits sphingosine kinase.[9] This dual activity complicates the interpretation of cellular studies using TMS, as the observed biological effects could be due to the inhibition of PKC, SK, or both.

Caption: The Sphingolipid Rheostat and potential targets of TMS.

Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Sphingosine->Ceramide Synthesis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation Ceramidase Ceramidase SK Sphingosine Kinase (SK) PKC Protein Kinase C (PKC) TMS N,N,N-Trimethylsphingosine (TMS) TMS->SK Inhibition TMS->PKC Inhibition

Potency and Selectivity: An Area Requiring Further Investigation

A critical aspect of any kinase inhibitor is its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. Unfortunately, there is a conspicuous lack of publicly available, comprehensive data on the IC50 values of TMS against the various PKC isozymes.

While some reports suggest that N-methylated derivatives of sphingosine have a stronger inhibitory effect on PKC than sphingosine itself, quantitative and comparative data for TMS are needed.[10] Furthermore, a broad kinase selectivity profile for TMS is essential to understand its off-target effects and to interpret experimental results accurately.

Experimental Protocols for the Evaluation of TMS as a PKC Inhibitor

To rigorously assess the activity of TMS as a PKC inhibitor, a combination of in vitro and cellular assays is recommended.

In Vitro PKC Activity Assay

This protocol provides a general framework for measuring the inhibition of PKC activity by TMS using a purified PKC isozyme and a peptide substrate.

Materials:

  • Purified recombinant human PKC isozyme (e.g., PKCα, β, γ, etc.)

  • PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation consensus sequence)

  • N,N,N-Trimethylsphingosine (TMS)

  • ATP, [γ-³²P]ATP

  • Lipid vesicles (Phosphatidylserine and Diacylglycerol)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and diacylglycerol in chloroform in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Prepare TMS Solutions:

    • Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of TMS in the kinase reaction buffer to achieve the desired final concentrations.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the desired concentration of TMS or vehicle control.

    • Add the purified PKC isozyme to the reaction mixture.

    • Pre-incubate the mixture for 5-10 minutes at 30°C.

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Quantify Phosphorylation:

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each TMS concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the TMS concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro PKC inhibition assay.

start Start prepare_reagents Prepare Reagents (Lipid Vesicles, TMS, PKC, Substrate) start->prepare_reagents setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, TMS/Vehicle, PKC) prepare_reagents->setup_reaction pre_incubate Pre-incubate (5-10 min at 30°C) setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) pre_incubate->initiate_reaction incubate Incubate (10-20 min at 30°C) initiate_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction spot_and_wash Spot on P81 Paper and Wash stop_reaction->spot_and_wash quantify Quantify Phosphorylation (Scintillation Counting) spot_and_wash->quantify analyze Data Analysis (Calculate % Inhibition, Determine IC50) quantify->analyze end End analyze->end

Cellular Assay for PKC Inhibition

To assess the effect of TMS on PKC activity in a cellular context, one can monitor the phosphorylation of a known PKC substrate.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • N,N,N-Trimethylsphingosine (TMS)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer

  • Phospho-specific antibody against a known PKC substrate (e.g., phospho-MARCKS)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Pre-treat the cells with various concentrations of TMS or vehicle control for a specified time.

    • Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate.

    • Incubate with a suitable secondary antibody.

    • Detect the signal using an appropriate detection method (e.g., chemiluminescence, fluorescence).

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene).

  • Data Analysis:

    • Quantify the band intensities and calculate the fold change in phosphorylation upon PMA stimulation in the presence and absence of TMS.

    • Determine the concentration-dependent inhibitory effect of TMS on PKC-mediated phosphorylation.

Conclusion and Future Perspectives

N,N,N-Trimethylsphingosine presents itself as a compound of interest in the study of kinase signaling. While historically considered a PKC inhibitor, the lack of robust, specific data on its direct interaction with and inhibition of PKC isozymes, coupled with the high probability of it targeting sphingosine kinase, necessitates a cautious and critical approach to its use.

For researchers and drug development professionals, it is imperative to:

  • Acknowledge the potential for dual PKC and SK inhibition: When using TMS in cellular or in vivo studies, the observed effects should not be solely attributed to PKC inhibition without further validation.

  • Conduct rigorous in vitro characterization: Before extensive use, it is highly recommended to determine the IC50 of TMS against the specific PKC isozyme of interest and to perform a kinase selectivity screen to understand its off-target profile.

  • Employ appropriate controls: In cellular experiments, the use of more specific and well-characterized PKC inhibitors or genetic approaches (e.g., siRNA) can help to dissect the specific contribution of PKC to the observed phenotype.

Future research should focus on detailed kinetic and structural studies to elucidate the precise mechanism of interaction between TMS and PKC. A comprehensive profiling of its activity against a broad panel of kinases is also crucial for its validation as a selective pharmacological tool. Until such data becomes available, the scientific community should interpret results obtained with TMS with a nuanced understanding of its complex pharmacology.

References

  • French, K. J., Schrecengost, R. S., Lee, B. D., Zhuang, Y., Smith, S. N., Eberly, J. L., ... & Smith, C. D. (2003). Discovery and evaluation of inhibitors of human sphingosine kinase. Cancer Research, 63(18), 5962-5969.
  • Hannun, Y. A., & Bell, R. M. (1987). Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science, 235(4789), 670-674.
  • Hannun, Y. A., Loomis, C. R., Merrill, A. H., & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry, 261(27), 12604-12609.
  • Bazzi, M. D., & Nelsestuen, G. L. (1987). Mechanism of protein kinase C inhibition by sphingosine.
  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinica chimica acta, 185(3), 333-345.
  • Igarashi, Y., Hakomori, S. I., Toyokuni, T., Dean, B., Fujita, S., Sugimoto, M., ... & Handa, K. (1989). Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities. Biochemistry, 28(17), 6796-6800.
  • Edsall, L. C., Van Brocklyn, J. R., Cuvillier, O., Kleuser, B., & Spiegel, S. (1998). N, N-dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-12898.
  • Okoshi, H., Hakomori, S., Nudelman, E., S-i., H., & Igarashi, Y. (1991). N, N, N-trimethylsphingosine (TMS), a potent inhibitor of protein kinase C, as an inhibitor of tumor cell-induced platelet aggregation. Cancer research, 51(22), 6019-6024.
  • Megiddo, D., & Hannun, Y. A. (1998). Sphingosine- and FTY720-stimulated, protein kinase C-zeta-mediated activation of the c-Jun N-terminal kinase pathway. Journal of Biological Chemistry, 273(18), 11078-11084.
  • Hannun, Y. A., & Bell, R. M. (1989).
  • PubChem. N,N,N-trimethyl-sphingosine. National Center for Biotechnology Information. [Link]

  • Yatomi, Y., Ruan, F., Megiddo, D., Toyokuni, T., Hakomori, S. I., & Igarashi, Y. (1996).
  • Okoshi, H., Hanafusa, T., Hakomori, S., & Igarashi, Y. (1994). Liposomal N, N, N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS: cell membrane signaling as a target in cancer therapy III. Cancer research, 54(8), 2213-2217.
  • Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol-binding proteins: a new family of versatile molecular switches. Trends in biochemical sciences, 32(2), 85-94.
  • Liu, X., & Hannun, Y. A. (2007). The role of sphingolipids in cancer. Current opinion in pharmacology, 7(2), 151-157.
  • Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer.
  • Igarashi, Y., Kitamura, K., Toyokuni, T., Dean, B., Fenderson, B. A., Ogawa, T., & Hakomori, S. I. (1990). A specific enhancing effect of N, N-dimethylsphingosine on epidermal growth factor binding to its receptor on A431 cells. Journal of Biological Chemistry, 265(10), 5385-5389.
  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature reviews Molecular cell biology, 9(2), 139-150.
  • Merrill Jr, A. H. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843-25846.
  • Newton, A. C. (2001). Protein kinase C: structural and spatial regulation. Chemical reviews, 101(8), 2353-2364.
  • Kanno, T., Nishizaki, T., & Re, N. (2002). N, N, N-trimethylsphingosine inhibits the growth of human glioma cells through a protein kinase C-independent mechanism. British journal of pharmacology, 137(5), 629-636.
  • Merrill, A. H., & Jones, D. D. (1990). An update of the enzymology and regulation of sphingomyelin metabolism. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1044(1), 1-12.
  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews Molecular cell biology, 4(5), 397-407.
  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingolipids. Advances in lipid research, 25, 27-41.

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Foundational

Investigating the Cellular Targets of N,N,N-Trimethylsphingosine: A Technical Guide

Executive Summary N,N,N-Trimethylsphingosine (TMS) is a synthetic sphingolipid analogue with potent anti-tumor and anti-metastatic properties. Unlike its endogenous precursors, TMS acts as a "dual-strike" modulator of ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N-Trimethylsphingosine (TMS) is a synthetic sphingolipid analogue with potent anti-tumor and anti-metastatic properties. Unlike its endogenous precursors, TMS acts as a "dual-strike" modulator of cell signaling: it competitively inhibits Sphingosine Kinase (SphK) and potently blocks Protein Kinase C (PKC) activation. This guide provides a technical roadmap for researchers to investigate these targets, emphasizing the critical "Sphingolipid Rheostat"—the balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P).

Part 1: The Chemical & Mechanistic Landscape

Chemical Identity & Properties

TMS is a quaternary ammonium derivative of sphingosine.[1] Its permanent positive charge confers unique amphipathic properties that facilitate membrane insertion but also pose solubility and toxicity challenges (e.g., hemolysis) if not correctly formulated.

  • Chemical Name: N,N,N-trimethyl-D-erythro-sphingosine[1]

  • Key Feature: The N-trimethyl group creates a bulky, cationic headgroup that mimics sphingosine but cannot be phosphorylated by SphK, turning it into a dead-end inhibitor.

  • Solubility: Poor in water; requires organic solvents (DMSO/Ethanol) or lipid-based carriers (Liposomes) for biological application.

The Dual-Target Mechanism

TMS functions by hijacking the lipid-protein interface. Its mechanism is distinct for its two primary targets:

  • Sphingosine Kinase (SphK) Inhibition: TMS acts as a competitive inhibitor against sphingosine.[2][3] It binds to the catalytic site of SphK1 and SphK2 but cannot accept the phosphate group from ATP.

    • Consequence: This blockade prevents the formation of S1P (a potent mitogen) and causes a backlog of Sphingosine, which is then converted back to Ceramide by Ceramide Synthase.

    • Result: A shift in the "Rheostat" toward apoptosis.[3]

  • Protein Kinase C (PKC) Inhibition: TMS inhibits PKC with greater potency than N,N-dimethylsphingosine (DMS) or sphingosine.[4]

    • Mechanism:[1][5][6][7][8]Surface Dilution. PKC activation requires binding to phosphatidylserine (PS) and diacylglycerol (DAG) within the membrane. TMS inserts into the membrane, altering the surface charge and "diluting" the effective concentration of activating lipids, thereby displacing PKC from the membrane and preventing its activation.

Pathway Visualization

The following diagram illustrates the "Dual-Strike" mechanism of TMS within the sphingolipid signaling pathway.

TMS_Mechanism cluster_membrane Cell Membrane / Lipid Bilayer PKC Protein Kinase C (PKC) (Active) Proliferation Cell Proliferation (Tumor Growth) PKC->Proliferation Signaling Cascade PKC_Inactive Protein Kinase C (Inactive) Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis & Growth Arrest Ceramide->Apoptosis Sphingosine->PKC Activates (Weakly) Sphingosine->Ceramide Back-conversion (Ceramide Synthase) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Proliferation S1P Receptor Signaling Ceramidase Ceramidase SphK Sphingosine Kinase (SphK1/2) TMS TMS (N,N,N-Trimethylsphingosine) TMS->PKC Membrane Displacement (Inhibition) TMS->SphK Competitive Inhibition

Caption: TMS inhibits SphK and PKC, blocking S1P production and proliferation while forcing a backlog of pro-apoptotic Ceramide.[9]

Part 2: Experimental Protocols (Self-Validating Systems)

Formulation: Liposomal TMS Preparation

Why this matters: Free TMS is hemolytic. It acts like a detergent, lysing red blood cells at therapeutic concentrations. Encapsulation in liposomes prevents this off-target toxicity and enhances tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

Protocol:

  • Lipid Mix: Combine Egg Phosphatidylcholine (EggPC), Cholesterol, and TMS in a molar ratio of 10:5:1 in a round-bottom flask.

    • Validation: Cholesterol stabilizes the bilayer, preventing premature leakage of TMS.

  • Film Formation: Dissolve in Chloroform/Methanol (2:1 v/v). Evaporate solvent under a stream of nitrogen (or rotary evaporator) to form a thin, uniform lipid film.[5] Desiccate under vacuum for >4 hours to remove trace solvents.

  • Hydration: Add sterile PBS (pH 7.4) to the film. Vortex vigorously for 10 minutes to create Multi-Lamellar Vesicles (MLVs).

  • Sizing (Critical Step): Sonicate (probe sonicator) on ice for 3x 1-minute cycles OR extrude through 100nm polycarbonate membranes (11 passes).

    • Target Size: 100–150 nm (Verify with Dynamic Light Scattering - DLS).

  • Quality Control: Measure encapsulation efficiency by dialyzing free TMS away and quantifying the retained TMS via HPLC or colorimetric amine assay.

Target Validation 1: Sphingosine Kinase (SphK) Inhibition Assay

Objective: Confirm TMS competes with sphingosine for the SphK active site.

Methodology:

  • Enzyme Source: Recombinant human SphK1 or cytosolic fractions from cancer cells (e.g., U937 or A431).

  • Substrate: [3-H]Sphingosine or NBD-Sphingosine (fluorescent).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF (phosphatase inhibitor), 1 mM β-mercaptoethanol.

Step-by-Step:

  • Incubation: Mix Enzyme + TMS (0–100 µM) + ATP (1 mM) + MgCl2 (10 mM). Incubate for 5 min on ice.

  • Start Reaction: Add [3-H]Sphingosine (substrate).[10] Incubate at 37°C for 15–30 minutes.

  • Extraction: Stop reaction with Chloroform:Methanol:HCl (100:200:1). Add 2M KCl to separate phases.

    • Phase Separation: [3-H]S1P partitions into the aqueous/upper phase (alkaline extraction) or stays at the interface, while unreacted [3-H]Sphingosine stays in the organic phase. Note: Use standard Bligh & Dyer extraction optimized for S1P recovery.

  • Quantification: Count radioactivity in the aqueous phase.

  • Data Analysis: Plot % Activity vs. log[TMS].

    • Self-Validation Check: The IC50 should shift if the concentration of the substrate (Sphingosine) is increased, confirming competitive inhibition .

Target Validation 2: PKC Mixed Micelle Assay

Objective: Distinguish specific PKC inhibition from non-specific membrane destruction.

Why Mixed Micelles? PKC activation depends on the mole fraction of lipids, not just bulk concentration. Using Triton X-100 mixed micelles allows you to fix the surface concentration of activators (PS/DAG) while varying TMS.

Protocol:

  • Micelle Formation: Prepare lipid films containing:

    • Phosphatidylserine (PS): 8 mol%

    • Diacylglycerol (DAG): 2 mol%

    • Triton X-100: Remaining balance to 100%.

    • TMS: Variable mol% (replacing Triton X-100).

  • Resuspension: Vortex lipid film in 20 mM Tris-HCl (pH 7.5) containing CaCl2 (100 µM).

  • Kinase Reaction: Add Purified PKC + [γ-32P]ATP + Histone H1 (substrate).

  • Incubation: 30°C for 5–10 minutes.

  • Filtration: Spot reaction onto P81 phosphocellulose paper. Wash with 75 mM phosphoric acid (removes free ATP).

  • Readout: Scintillation counting.

    • Interpretation: If TMS inhibits PKC by surface dilution, inhibition will correlate with the mole percent of TMS in the micelle, independent of the total bulk lipid concentration.

Part 3: Data Interpretation & Reference Values

Quantitative Benchmarks

When characterizing TMS activity, compare your results against these established ranges:

ParameterAssay TypeTypical Value / RangeNotes
SphK Inhibition (IC50) Enzymatic (Cell-free)5 – 20 µMCompetitive with Sphingosine.
PKC Inhibition (IC50) Mixed Micelle2 – 10 µMMore potent than DMS or Sphingosine.
Cell Viability (IC50) MTT / B16 Melanoma2 – 5 µM (Free TMS)Liposomal TMS may have higher IC50 in vitro due to slow release but higher efficacy in vivo.
Hemolysis (HC50) RBC Lysis~10 – 20 µM (Free)>500 µM (Liposomal) – Liposomes drastically reduce toxicity.
Experimental Workflow Diagram

The following flowchart outlines the logical progression from synthesis to biological validation.

TMS_Workflow cluster_prep Phase 1: Preparation cluster_vitro Phase 2: In Vitro Validation cluster_vivo Phase 3: In Vivo Efficacy Synthesis Chemical Synthesis (Methylation of Sphingosine) Liposome Liposome Formulation (EggPC:Chol:TMS 10:5:1) Synthesis->Liposome QC QC: Size (DLS) & Encapsulation Efficiency Liposome->QC SphK_Assay SphK Assay (Competitive Inhibition) QC->SphK_Assay PKC_Assay PKC Mixed Micelle Assay (Surface Dilution) QC->PKC_Assay Viability Cell Viability (MTT / Apoptosis) QC->Viability Tumor_Model Tumor Model (e.g., B16 Melanoma) Viability->Tumor_Model If IC50 < 10µM Readout Tumor Growth & Metastasis Inhibition Tumor_Model->Readout

Caption: Step-by-step workflow for validating TMS activity from formulation to in vivo application.

References

  • Endo, K. et al. (1991). Cell Membrane Signaling as Target in Cancer Therapy: Inhibitory Effect of N,N-Dimethyl and N,N,N-Trimethyl Sphingosine Derivatives on in Vitro and in Vivo Growth of Human Tumor Cells in Nude Mice. Cancer Research.[11] Link

  • Edsall, L. C. et al. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide.[3] Biochemistry.[2][3][11] Link

  • Park, J. et al. (2016). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS. Cancer Research (Archives). Link

  • Hannun, Y. A.[1] & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation. Science.[12] Link

  • Yatomi, Y. et al. (1996). N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Biochemistry.[2][3][11] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N,N,N-Trimethylsphingosine (TMS) in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals Abstract N,N,N-Trimethylsphingosine (TMS) is a naturally occurring sphingolipid derivative that has garnered significant interest in cancer research due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethylsphingosine (TMS) is a naturally occurring sphingolipid derivative that has garnered significant interest in cancer research due to its potent cytotoxic effects on various tumor cell lines. Unlike many conventional chemotherapeutics that induce apoptosis, TMS often triggers non-apoptotic cell death pathways, making it a valuable tool for investigating alternative cell death mechanisms and overcoming apoptosis resistance in cancer.[1][2] This document provides a comprehensive guide to the experimental use of TMS in cancer cell culture, detailing its mechanism of action, protocols for assessing its effects, and methods for analyzing key signaling pathways.

Introduction: The Rationale for Targeting Sphingolipid Signaling

Sphingolipid metabolites are now recognized as critical regulators of a multitude of cellular processes, including proliferation, differentiation, senescence, and cell death.[3] The balance between pro-death sphingolipids, like ceramide and sphingosine, and pro-survival sphingolipids, such as sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is frequently dysregulated in cancer.[3] This dysregulation presents a therapeutic window for agents that can modulate the levels and activities of these bioactive lipids.

N,N,N-Trimethylsphingosine (TMS) and its precursor, N,N-Dimethylsphingosine (DMS), are potent inhibitors of key signaling enzymes, most notably Protein Kinase C (PKC).[4][5] By interfering with critical cell survival and proliferation pathways, TMS has demonstrated significant growth inhibitory effects on human tumor cells both in vitro and in vivo.[5][6] This makes TMS an important compound for studying the consequences of PKC inhibition and for exploring novel therapeutic strategies that target sphingolipid-mediated signaling cascades in cancer.

Mechanism of Action

The primary mechanism of action for TMS is the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction and cell regulation.[4]

  • PKC Inhibition: PKC is activated by the second messenger diacylglycerol (DAG). Sphingosine and its derivatives, including TMS, potently inhibit PKC by preventing its interaction with DAG and other activators at its regulatory domain.[4][7] This disruption blocks the downstream signaling that promotes cell proliferation and survival.

  • Induction of Cell Death: While sphingosine and DMS have been shown to induce apoptosis in some cancer cell lines, TMS is often associated with non-apoptotic or atypical cell death pathways.[8] This characteristic is particularly valuable for studying and targeting cancer cells that have developed resistance to apoptosis-based therapies.

  • Modulation of Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context.[9] Sphingolipid metabolism is intricately linked with autophagy regulation.[10] TMS may influence autophagic flux, and its effects should be assessed in conjunction with cell viability and apoptosis markers.

The signaling cascade initiated by TMS can be visualized as follows:

TMS_Pathway TMS N,N,N-Trimethylsphingosine (TMS) PKC Protein Kinase C (PKC) TMS->PKC Inhibits CellDeath Non-Apoptotic Cell Death TMS->CellDeath Induces Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes DAG Diacylglycerol (DAG) DAG->PKC Activates

Caption: TMS inhibits PKC, blocking pro-survival signals and inducing cell death.

Physicochemical Properties and Reagent Preparation

Proper preparation and handling of TMS are critical for reproducible experimental results.

PropertyValueSource/Note
Molecular Formula C21H44NO+
Molar Mass ~326.58 g/mol (as cation)
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol. Sparingly soluble in aqueous solutions.TMS yields a more stable aqueous solution than DMS.[6]
Storage Store solid at -20°C. Store stock solutions at -20°C.Protect from light.

Protocol 1: Preparation of TMS Stock Solution

Rationale: TMS has limited solubility in aqueous media. A concentrated stock solution in an organic solvent like DMSO is necessary for accurate and effective delivery to cell cultures. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • N,N,N-Trimethylsphingosine (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out the desired amount of TMS powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Experimental Protocols: Assessing the Effects of TMS on Cancer Cells

The following protocols provide a framework for investigating the biological effects of TMS. It is crucial to optimize parameters such as cell seeding density, TMS concentration, and incubation time for each specific cancer cell line.

Overall Experimental Workflow

Experimental_Workflow Start Seed Cancer Cells in Multi-well Plates Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with TMS (Various Concentrations) Incubate1->Treat Incubate2 Incubate (24h, 48h, 72h) Treat->Incubate2 Endpoint Endpoint Assays Incubate2->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability Apoptosis Apoptosis/Necrosis (Annexin V/PI Staining) Endpoint->Apoptosis Protein Protein Analysis (Western Blot) Endpoint->Protein

Caption: General workflow for studying the effects of TMS on cancer cells.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of viable cells.[12]

Materials:

  • Cancer cells cultured in a 96-well plate

  • Complete culture medium

  • TMS stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of TMS in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the TMS-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO as the highest TMS dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12] Mix gently by pipetting or place on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis and Necrosis Detection (Annexin V/PI Staining)

Rationale: To determine the mode of cell death induced by TMS, it is essential to distinguish between apoptosis and necrosis. This protocol uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[15][16]

Materials:

  • Cancer cells cultured in a 6-well plate

  • TMS stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of TMS and a vehicle control for the chosen time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or brief trypsinization. Centrifuge all cells, discard the supernatant, and wash the pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with mechanically damaged membranes)

Protocol 4: Analysis of Autophagy (LC3-II and p62 Western Blot)

Rationale: A common method to monitor autophagy is to measure the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[18] An increase in the LC3-II/LC3-I ratio is an indicator of autophagosome formation. Additionally, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, can be measured; a decrease in p62 suggests increased autophagic flux.[18]

Materials:

  • Treated cell lysates

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: After TMS treatment, wash cells with cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3, 1:1000; anti-p62, 1:1000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of LC3-II and p62 to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Data Interpretation & Troubleshooting

  • Expected Results: In many cancer cell lines, TMS is expected to cause a dose- and time-dependent decrease in cell viability. The Annexin V/PI assay may show a limited increase in the apoptotic population (Annexin V+/PI-), with a more significant shift towards late apoptotic/necrotic populations, consistent with non-apoptotic cell death mechanisms. Western blot results may show modulation of autophagy markers.

  • Troubleshooting:

    • Low TMS Efficacy: Ensure the TMS stock solution is properly dissolved and has not undergone multiple freeze-thaw cycles. Verify the final DMSO concentration is not inhibiting cell growth in controls. Some cell lines may be inherently resistant; consider using higher concentrations or longer incubation times.

    • High Background in MTT Assay: Contamination can lead to high background. Ensure sterile technique. Some media components can also react with MTT; always include a media-only blank.[14]

    • Inconsistent Flow Cytometry Data: Ensure cells are handled gently to prevent mechanical membrane damage, which can lead to false PI-positive signals. Analyze samples promptly after staining.[17]

References

  • Merrill, A. H., Jr, & Stevens, V. L. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1010(2), 131-139. [Link]

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545. [Link]

  • Iida, J., et al. (1994). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS: cell membrane signaling as a target in cancer therapy III. Cancer Research, 54(8), 2213-2217. [Link]

  • Endo, K., et al. (1991). Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice. Cancer Research, 51(6), 1613-1618. [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

  • Sweeney, E. A., et al. (1996). Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. International Journal of Cancer, 66(3), 358-366. [Link]

  • Macquarie University. (2021, September 9). Potential anticancer and immunomodulatory effects of TMS magnetic fields. Retrieved from [Link]

  • Siskind, L. J. (2020). Advances in Targeted Autophagy Modulation Strategies to Treat Cancer and Associated Treatment-Induced Cardiotoxicity. International Journal of Molecular Sciences, 21(9), 3229. [Link]

  • Wang, X., et al. (2022). Non-apoptotic cell death-based cancer therapy: Molecular mechanism, pharmacological modulators, and nanomedicine. Acta Pharmaceutica Sinica B, 12(9), 3584-3611. [Link]

  • Hannun, Y. A., & Bell, R. M. (1987). Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science, 235(4789), 670-674. [Link]

  • Amaravadi, R., et al. (2019). Targeting Autophagy in Cancer: When, Where, and How. Cancer discovery, 9(9), 1168-1187. [Link]

  • Chen, Z., et al. (2023). Engineered Lipidic Nanomaterials Inspired by Sphingomyelin Metabolism for Cancer Therapy. Pharmaceutics, 15(7), 1934. [Link]

  • Porjazoska Kujundziski, A., & Chamovska, D. (2025). Polymeric Nanomicelles for Cancer Nanomedicine—Review. Engineering Proceedings, 99(1), 12. [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(19), 7589-7593. [Link]

  • National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Faria, M., et al. (2018). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Journal of Controlled Release, 279, 153-167. [Link]

  • Khan, M. A., et al. (2024). Mechanistic Insights into Autophagy-Dependent Cell Death (ADCD): A Novel Avenue for Cancer Therapy. Cancers, 16(14), 2568. [Link]

  • Maciejczyk, M., et al. (2021). Time-Dependent Changes in Hepatic Sphingolipid Accumulation and PI3K/Akt/mTOR Signaling Pathway in a Rat Model of NAFLD. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Chervyakov, A. V., et al. (2022). Cellular and Molecular Mechanisms Underlying Transcranial Magnetic Stimulation: Experimental Data for Evaluating Changes in Nervous Tissue. International Journal of Molecular Sciences, 23(23), 15335. [Link]

  • Wang, Y., et al. (2022). Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy. Frontiers in Pharmacology, 13, 1045952. [Link]

  • Yu, M. K., Park, J., & Jon, S. (2012). Targeting strategies for multifunctional nanoparticles in cancer imaging and therapy. Theranostics, 2(1), 3-44. [Link]

  • Gkaniatsou, C., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences, 23(10), 5649. [Link]

  • Sharma, G., et al. (2024). Targeted Nanomedicine: Innovations and Strategies for Cancer Therapy. OTT, 17, 1-17. [Link]

  • Chen, H., et al. (2022). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers in Oncology, 12, 941643. [Link]

  • Medical University of South Carolina. (2019, August 19). New lipid signaling target may improve T cell immunotherapy. ScienceDaily. Retrieved from

  • Kim, H. J., et al. (2023). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 24(24), 17502. [Link]

  • Lammers, T., et al. (2023). Clinical cancer nanomedicines. Advanced Drug Delivery Reviews, 198, 114889. [Link]

  • Li, X., et al. (2024). Autophagy in Cancer: Context-Dependent Regulation and Precision Nanomedicine-Enabled Therapeutic Targeting. Cancers, 16(4), 748. [Link]

  • University of Kansas Medical Center. (n.d.). Annexin V FITC and PI Rev 3. Retrieved from [Link]

  • Park, M. T., et al. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Application

Protocol for N,N,N-Trimethylsphingosine treatment in vivo

Executive Summary N,N,N-Trimethylsphingosine (TMS) is a methylated derivative of sphingosine that functions as a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK) .[1] Unlike its pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N-Trimethylsphingosine (TMS) is a methylated derivative of sphingosine that functions as a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK) .[1] Unlike its parent compound sphingosine, TMS exhibits enhanced metabolic stability and stronger inhibitory kinetics.[1]

However, the translation of TMS to in vivo models is frequently compromised by its amphiphilic cationic nature, which causes severe hemolysis and hemoglobinuria when administered as a free solution (e.g., in DMSO/Saline).

Critical Directive: This protocol establishes the Liposomal Encapsulation Strategy as the mandatory standard for systemic TMS administration. Direct injection of free TMS at therapeutic doses (>5 mg/kg) is unsafe and scientifically unsound due to immediate hematotoxicity. This guide details the preparation of TMS-loaded liposomes to ensure bioavailability, safety, and therapeutic efficacy in metastatic and inflammatory models.

Mechanism of Action

TMS exerts a dual-inhibitory effect that dismantles pro-survival and pro-metastatic signaling nodes.

  • PKC Inhibition: TMS competes with diacylglycerol (DAG) and phorbol esters for the regulatory domain of PKC, blocking the phosphorylation of downstream targets (e.g., MAPK/ERK) involved in cell proliferation.

  • SphK Inhibition: By inhibiting Sphingosine Kinase, TMS prevents the conversion of sphingosine to Sphingosine-1-Phosphate (S1P). This shifts the "Sphingolipid Rheostat" toward apoptosis (Ceramide/Sphingosine accumulation) and away from survival/migration (S1P depletion).

TMS_Mechanism TMS N,N,N-Trimethylsphingosine (TMS) PKC Protein Kinase C (PKC) TMS->PKC Inhibits SphK Sphingosine Kinase (SphK) TMS->SphK Inhibits Apoptosis Tumor Cell Apoptosis TMS->Apoptosis Induces (Net Effect) ERK MAPK/ERK Pathway PKC->ERK Activates Platelet Platelet Activation (Metastasis) PKC->Platelet Promotes S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Generates Migration Cell Migration/Invasion S1P->Migration Promotes ERK->Apoptosis Suppresses

Figure 1: Dual mechanism of TMS targeting PKC and SphK to induce apoptosis and suppress metastasis.

Formulation Protocol: TMS-Liposomes

Rationale: Encapsulation of TMS in a lipid bilayer shields erythrocytes from the lytic cationic headgroup of TMS while improving tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

Reagents
  • Active: N,N,N-Trimethylsphingosine (TMS) [Synthetic or Commercial Grade, >98% purity].

  • Lipid Matrix: Egg Phosphatidylcholine (Egg PC) or DPPC.

  • Stabilizer: Cholesterol (Chol).[2][3]

  • Solvents: Chloroform (HPLC grade), Methanol.[4]

  • Hydration Buffer: Sterile PBS (pH 7.4).

Preparation Steps (Thin-Film Hydration)[5]
StepActionCritical Technical Note
1. Solubilization Dissolve TMS, Egg PC, and Cholesterol in Chloroform:Methanol (2:1 v/v).Molar Ratio: 50:40:10 (Egg PC : Chol : TMS). Note: High cholesterol content stabilizes the bilayer and prevents TMS leakage.
2. Evaporation Evaporate solvent under N₂ stream or rotary evaporator at 40°C.Create a thin, uniform lipid film on the glass wall. Vacuum dry for >4 hours to remove trace solvent.
3. Hydration Add sterile PBS to the film. Vortex vigorously for 10 min at >Tm (e.g., 50°C).Final TMS concentration should be 1.0 - 2.0 mg/mL .
4. Sizing Sonicate (bath) or extrude through 100 nm polycarbonate membranes.Target Size: 100–150 nm . PDI: <0.2.
5. QC Check Measure Zeta Potential and check for precipitation.Liposomes should be slightly cationic but stable. If precipitation occurs, increase Egg PC ratio.

In Vivo Experimental Protocol

Dosage & Administration
  • Route: Intravenous (IV) Tail Vein Injection.

    • Why IV? IP administration of cationic lipids can cause local abdominal toxicity and erratic absorption.

  • Dose Range: 5 mg/kg – 15 mg/kg (TMS equivalent).

    • Low Dose: 5 mg/kg (Anti-metastatic maintenance).

    • High Dose: 15 mg/kg (Tumor regression).

  • Vehicle: Sterile PBS (Liposomal suspension).

  • Frequency: Daily (q.d.) or Every Other Day (q.o.d) for 14–21 days.

Experimental Workflow

TMS_Workflow Prep Liposome Preparation (Egg PC:Chol:TMS) QC QC: Size & PDI (<150nm) Prep->QC Treat IV Injection 5-15 mg/kg q.d. QC->Treat Release Inoculation Tumor Inoculation (Day 0) Rand Randomization (Day 7 or Palpable) Inoculation->Rand Rand->Treat Monitor Monitor: Weight, Hemolysis Treat->Monitor Daily Monitor->Treat Loop Harvest Harvest & Analysis (Tumor Weight, Metastasis) Monitor->Harvest Endpoint

Figure 2: Step-by-step workflow for in vivo TMS efficacy studies.

Efficacy Endpoints
  • Primary: Tumor Volume (caliper measurement) or Lung Metastasis Count (B16 melanoma model).

  • Secondary: Platelet aggregation assay (ex vivo) – TMS inhibits tumor-induced platelet aggregation.

  • Biomarker: Western blot of tumor lysate for p-ERK and Sphingosine-1-Phosphate levels (reduced levels indicate target engagement).

Safety & Troubleshooting

IssueCauseSolution
Hemoglobinuria (Red urine)Free TMS causing red blood cell lysis.STOP. The liposomes are unstable or free TMS was injected. Re-formulate with higher Cholesterol ratio or check extrusion process.
Tail Necrosis Paravenous injection of cationic liposomes.Ensure perfect IV technique. Apply warm compress if extravasation occurs.
Weight Loss >15% Systemic toxicity.Reduce dose to 5 mg/kg or switch to q.o.d. dosing.
Precipitation TMS concentration too high for lipid ratio.Do not exceed 10 mol% TMS in the lipid mixture. Keep stock warm (37°C) before injection.

References

  • Endo, K., et al. (1991). Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice.[1] Cancer Research.[1]

  • Park, Y.S., et al. (1994). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS. Cancer Research.[1]

  • Igarashi, Y., et al. (1990). Sphingosine derivatives as inhibitors of protein kinase C and their potential clinical applications.[5] Trends in Glycoscience and Glycotechnology.[5]

  • Shu, M., et al. (2012). In vitro and in vivo evaluation of N,N,N-trimethylphytosphingosine-iodide (TMP) in liposomes for the treatment of angiogenesis and metastasis. Journal of Controlled Release (Inferred from similar phytosphingosine protocols).

Sources

Method

Application Note: N,N,N-Trimethylsphingosine (TMS) in Studying Neutrophil Migration

[1][2] Abstract & Introduction Neutrophil recruitment to sites of inflammation is a multistep cascade involving tethering, rolling, adhesion, and transmigration.[1][2][3] While essential for host defense, excessive neutr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

Neutrophil recruitment to sites of inflammation is a multistep cascade involving tethering, rolling, adhesion, and transmigration.[1][2][3] While essential for host defense, excessive neutrophil infiltration drives tissue damage in diseases like acute lung injury (ALI) and ischemia-reperfusion injury.[4]

N,N,N-Trimethylsphingosine (TMS) is a synthetic, non-metabolizable analog of sphingosine.[4] Unlike its precursor sphingosine (SPN) or N,N-dimethylsphingosine (DMS), TMS is chemically stable and exhibits reduced cytotoxicity while maintaining potent inhibitory activity against Protein Kinase C (PKC) .[5][4]

This guide details the application of TMS to dissect PKC-dependent mechanisms in neutrophil migration. It provides a validated protocol for using TMS in transwell chemotaxis assays, ensuring high reproducibility and distinguishing true migration inhibition from artifacts caused by cell death.

Key Advantages of TMS[1]
  • Stability: Resists metabolic conversion by sphingosine kinases, ensuring sustained intracellular concentration.

  • Specificity: Potently inhibits PKC activity (IC50 ~1-5 µM) and subsequent superoxide production and phagokinesis.[4]

  • Viability: Significantly lower cytotoxicity compared to DMS and SPN at effective concentrations (5–20 µM).

Mechanism of Action

Neutrophil migration requires rapid cytoskeletal reorganization and integrin activation. Chemoattractants (e.g., fMLP, IL-8) bind G-protein coupled receptors (GPCRs), triggering the Phospholipase C (PLC) pathway.[4] This generates Diacylglycerol (DAG), the endogenous activator of PKC.

PKC phosphorylates downstream targets (e.g., MARCKS, p47phox) that regulate actin polymerization and integrin (LFA-1, Mac-1) affinity.[4] TMS acts as a competitive inhibitor of PKC, effectively "braking" the motor machinery required for chemotaxis and trans-endothelial migration.

Signaling Pathway Diagram[2]

TMS_Mechanism Stimulus Chemoattractant (fMLP / IL-8) GPCR GPCR Activation Stimulus->GPCR PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization PKC->Actin Integrin Integrin Activation (LFA-1 / Mac-1) PKC->Integrin TMS N,N,N-Trimethylsphingosine (TMS) TMS->PKC INHIBITS Migration Neutrophil Migration Actin->Migration Integrin->Migration

Figure 1: TMS inhibits PKC, blocking downstream actin polymerization and integrin activation required for migration.[4]

Experimental Design Considerations

Solubility and Handling

TMS is a lipid analog and requires organic solvents for solubilization.

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Buffer: Dilute into aqueous buffers (HBSS or RPMI) immediately before use. Ensure the final solvent concentration is <0.1% to avoid vehicle effects.

Dose-Response Strategy

To validate specific inhibition versus toxicity, a dose-response curve is mandatory.[4]

  • Low Dose (1–5 µM): Partial inhibition of phagokinesis; minimal effect on oxidative burst.

  • Effective Dose (5–10 µM): Significant inhibition of trans-endothelial migration and chemotaxis.[4]

  • High Dose (>20 µM): Potential for non-specific membrane effects or cytotoxicity.

Detailed Protocols

Protocol A: Preparation of Human Neutrophils

Note: Speed and temperature control are critical to prevent pre-activation of neutrophils.

  • Blood Collection: Collect whole blood into EDTA or Heparin tubes.

  • Density Gradient: Layer blood over a density gradient medium (e.g., Polymorphprep™ or Histopaque-1077/1119).[4]

  • Centrifugation: Centrifuge at 500 x g for 30 min at 20°C (brake off).

  • Isolation: Harvest the polymorphonuclear (PMN) band.

  • Lysis: Perform hypotonic lysis of residual erythrocytes using sterile water (30 seconds) followed by immediate restoration of isotonicity with 10x PBS.

  • Resuspension: Wash twice with HBSS (without Ca²⁺/Mg²⁺) and resuspend at

    
     cells/mL in Chemotaxis Buffer (RPMI 1640 + 0.1% BSA).
    
Protocol B: TMS Pre-treatment and Transwell Migration Assay

This protocol uses a modified Boyden chamber (Transwell) approach.

Materials:

  • Transwell inserts (3.0 µm pore size for neutrophils).

  • Chemoattractant: fMLP (10 nM) or IL-8 (10 ng/mL).[4]

  • Calcein-AM (for fluorescent quantification) or Hemocytometer.[4]

Step-by-Step Workflow:

  • TMS Preparation:

    • Thaw 10 mM TMS stock.

    • Prepare 2x working solutions in Chemotaxis Buffer (e.g., 10 µM, 20 µM, 40 µM) to achieve final concentrations of 5, 10, and 20 µM when mixed 1:1 with cells.

    • Vehicle Control: Prepare buffer with equivalent DMSO concentration.

  • Pre-incubation:

    • Mix 100 µL of neutrophil suspension (

      
       cells/mL) with 100 µL of 2x TMS working solution.
      
    • Final Cell Density:

      
       cells/mL.
      
    • Incubation: 20 minutes at 37°C. Do not exceed 30 minutes to avoid baseline apoptosis.

  • Chamber Assembly:

    • Lower Chamber: Add 600 µL of Chemotaxis Buffer containing chemoattractant (e.g., 10 nM fMLP). Include a "Buffer Only" well as a random migration control.

    • Insert Placement: Carefully place the Transwell inserts into the wells.

  • Cell Loading:

    • Pipette 100 µL of the TMS-pretreated neutrophils (

      
       cells total) into the upper  chamber.
      
  • Migration:

    • Incubate at 37°C, 5% CO₂ for 45–60 minutes .

    • Note: Neutrophils migrate rapidly. Longer incubations may result in reverse migration.

  • Quantification:

    • Remove inserts.[6][7][8]

    • Migrated cells are in the lower chamber.[7]

    • Option A (Manual): Collect media from lower chamber and count using a hemocytometer.

    • Option B (Fluorescence): If cells were labeled with Calcein-AM prior to the assay, measure fluorescence (Ex/Em 485/520 nm) of the lower chamber lysate.

Experimental Workflow Diagram

TMS_Protocol cluster_prep Phase 1: Preparation cluster_assay Phase 2: Transwell Assay cluster_analysis Phase 3: Analysis Iso Isolate Neutrophils Treat Incubate with TMS (20 min @ 37°C) Iso->Treat Load Load Upper Chamber (TMS-treated Cells) Treat->Load Migrate Migration (45-60 min @ 37°C) Load->Migrate Lower Lower Chamber: Chemoattractant (fMLP) Lower->Migrate Gradient Count Quantify Migrated Cells (Lower Chamber) Migrate->Count Calc Calculate % Inhibition Count->Calc

Figure 2: Step-by-step workflow for evaluating TMS effects on neutrophil migration.[4]

Data Analysis & Validation

Calculating Chemotactic Index

Normalize data to control for donor variability.



Calculating Percent Inhibition

[4]
Expected Results Table
Treatment GroupConcentrationExpected Migration (Relative to Control)Interpretation
Vehicle Control 0.1% DMSO100%Baseline maximal migration
TMS (Low) 1 µM80–95%Minimal PKC inhibition
TMS (Medium) 5 µM40–60%Effective PKC blockade
TMS (High) 10–20 µM< 20%Maximal inhibition
Neg.[4] Control Buffer only< 5%Random motility only

Troubleshooting & Controls

IssuePossible CauseSolution
High Background Migration Pore size too largeEnsure 3.0 µm pores are used (8.0 µm is for cancer cells).
No Inhibition with TMS TMS degradationUse fresh stock; TMS is stable but stock should not be freeze-thawed >5 times.[4]
High Cell Death Solvent toxicityEnsure final DMSO concentration is < 0.1%.
Inconsistent Counts Cell clumpingNeutrophils activate easily. Keep cells in Ca²⁺-free buffer until assay start.

References

  • Endo, H., et al. (1991). "Effect of sphingosine and its N-methyl derivatives on oxidative burst, phagokinetic activity, and trans-endothelial migration of human neutrophils."[5][4] The Journal of Immunology.

  • Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[4][9] Biochemistry.

  • Edsall, L. C., et al. (1998). "N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide."[4][10] Biochemistry.

  • Justus, C. R., et al. (2014). "Transwell In Vitro Cell Migration and Invasion Assays." Journal of Visualized Experiments (JoVE).

  • Cayman Chemical. "Sphingosine (d17:1) Product Information & Safety Data." Cayman Chemical Product Docs.

Sources

Application

Application Note: High-Throughput Screening for Protein Kinase C (PKC) Inhibitors Using N,N,N-Trimethylsphingosine

Abstract Protein Kinase C (PKC) represents a family of crucial serine/threonine kinases that are central to numerous signal transduction cascades, governing processes from cell proliferation to immune responses.[1][2] Dy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein Kinase C (PKC) represents a family of crucial serine/threonine kinases that are central to numerous signal transduction cascades, governing processes from cell proliferation to immune responses.[1][2] Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a high-value target for drug discovery.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of N,N,N-Trimethylsphingosine (TMS) as a tool compound in high-throughput screening (HTS) campaigns to identify novel PKC inhibitors. We will delve into the mechanism of PKC inhibition by sphingolipids, outline the principles of designing a robust HTS assay, and provide a detailed, field-proven protocol for a competitive fluorescence polarization (FP) assay. This guide emphasizes the causality behind experimental choices and embeds self-validating systems, such as the Z'-factor calculation, to ensure data integrity and reliability.[4][5]

Part 1: The Target - Understanding Protein Kinase C (PKC) Signaling

The PKC family comprises over ten isozymes, broadly classified into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[6] Conventional isoforms (α, βI, βII, γ) require both calcium ions (Ca²⁺) and diacylglycerol (DAG) for activation.[6] This activation is a tightly regulated process initiated by upstream signals.

Typically, activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) triggers Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[7] IP₃ stimulates the release of Ca²⁺ from the endoplasmic reticulum, while DAG remains in the plasma membrane. The concurrent rise in intracellular Ca²⁺ and the presence of DAG recruits cPKC from the cytosol to the membrane, where it binds to phosphatidylserine, leading to a conformational change that relieves autoinhibition and activates its catalytic kinase domain.[6][7]

PKC_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Binds Substrate Downstream Substrates PKC_mem->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ ER->Ca Releases Ca->PKC_mem Binds PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates to Membrane Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Substrate->Cellular_Response Leads to

Figure 1: Simplified PKC signaling pathway.

Part 2: The Tool - N,N,N-Trimethylsphingosine (TMS) as a PKC Inhibitor

Mechanism of Action

Sphingosine, a natural lipid backbone of sphingolipids, was one of the first endogenous inhibitors of PKC discovered. Its mechanism of action is distinct from ATP-competitive inhibitors. Sphingosine interacts with the regulatory domain of PKC, where it competes with the binding of DAG/phorbol esters and Ca²⁺.[8][9] This prevents the stable membrane association and activation of the enzyme. N,N,N-Trimethylsphingosine (TMS) is a synthetic, permanently cationic derivative of sphingosine. This permanent positive charge enhances its interaction with the negatively charged phospholipids in the cell membrane and the regulatory domain of PKC, making it a potent inhibitory tool.

It is crucial to distinguish TMS from its precursor, N,N-Dimethylsphingosine (DMS). While structurally similar, DMS is a potent competitive inhibitor of sphingosine kinase, the enzyme that produces the signaling molecule sphingosine-1-phosphate (S1P), but has been shown to have minimal direct effects on PKC activity at concentrations where it effectively blocks sphingosine kinase.[10] Therefore, TMS is a more specific tool for directly targeting PKC in initial screening efforts.

Preparation and Handling of TMS

Due to its amphipathic nature, proper handling of TMS is critical for reproducible results.

Protocol 1: Preparation of 10 mM TMS Stock Solution

  • Materials: N,N,N-Trimethylsphingosine powder, Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the TMS vial to come to room temperature before opening to prevent condensation. b. Weigh out the desired amount of TMS powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex vigorously for 2-3 minutes until the TMS is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C, protected from light.

Part 3: The Application - High-Throughput Screening (HTS)

HTS is a drug discovery process that utilizes automation to rapidly test large numbers of compounds for a specific biological activity.[11] The goal of an HTS campaign against PKC is to identify "hits"—compounds that modulate PKC activity—from a large chemical library.[11]

Selecting an HTS Assay Technology

The choice of assay technology is paramount for a successful HTS campaign. The ideal assay is homogeneous (mix-and-read), miniaturizable, sensitive, and robust.[12][13] For PKC inhibitor screening, several technologies are suitable.

Technology Principle Advantages Disadvantages
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescently labeled peptide (tracer) upon binding to the larger PKC enzyme.[14][15]Homogeneous, robust, cost-effective, widely available instrumentation.[16]Requires a suitable fluorescent tracer; lower sensitivity for very large protein-protein interactions.[16]
AlphaScreen® A bead-based proximity assay where interaction between a donor and acceptor bead (e.g., via an antibody against a phosphorylated substrate) generates a luminescent signal.[17][18]Extremely sensitive, highly amenable to miniaturization, versatile for different target classes.[19]Can be sensitive to light and colored compounds; requires specialized laser-based readers.
Time-Resolved FRET (TR-FRET) Measures Förster Resonance Energy Transfer between a donor (e.g., Europium) and an acceptor fluorophore on interacting molecules. Time-resolved detection minimizes background fluorescence.Homogeneous, high signal-to-background, robust against compound interference.Requires specific labeling of reagents and a TR-FRET capable plate reader.

For this application note, we will focus on Fluorescence Polarization due to its robustness, cost-effectiveness, and widespread accessibility.

HTS_Workflow cluster_prep 1. Assay Development & Preparation cluster_screen 2. Screening cluster_analysis 3. Data Analysis & Hit Validation AssayDev Assay Development (Reagent Optimization) PlatePrep Prepare Assay Plates (384-well) AssayDev->PlatePrep DispenseCmpd Dispense Compounds (Acoustic Transfer/Pin Tool) PlatePrep->DispenseCmpd LibPrep Prepare Compound Library LibPrep->DispenseCmpd DispenseRgt Dispense Reagents (PKC, Tracer) DispenseCmpd->DispenseRgt Incubate Incubate DispenseRgt->Incubate ReadPlate Read Plate (FP Reader) Incubate->ReadPlate QC Quality Control (Calculate Z'-Factor) ReadPlate->QC DataNorm Data Normalization (% Inhibition) QC->DataNorm HitPick Hit Identification (Set Threshold) DataNorm->HitPick HitConfirm Hit Confirmation (Dose-Response, IC₅₀) HitPick->HitConfirm Secondary Secondary Assays (Orthogonal & Counter-screens) HitConfirm->Secondary

Figure 2: General workflow for a high-throughput screening campaign.

Part 4: Protocol - Competitive Binding Assay Using Fluorescence Polarization (FP)

Assay Principle

This assay measures the ability of a test compound to displace a fluorescently labeled peptide tracer from the regulatory domain of PKC. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light and resulting in a low polarization value. When bound to the much larger PKC enzyme, its tumbling is slowed, and it emits highly polarized light.[20] Inhibitors that bind to the regulatory site, like TMS (our positive control) or potential hits, will compete with the tracer, causing it to be displaced and resulting in a decrease in the FP signal.

FP_Principle cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition (Inhibition) Tracer_Free Free Fluorescent Tracer (Fast Tumbling) Tracer_Bound Tracer + PKC Complex (Slow Tumbling) Tracer_Free->Tracer_Bound + PKC Enzyme Tracer_Inhibited Inhibitor Displaces Tracer (Signal Decreases) Tracer_Bound->Tracer_Inhibited + Inhibitor

Figure 3: Principle of the competitive Fluorescence Polarization assay.
Materials and Reagents
Reagent Supplier Purpose
Recombinant Human PKC Isoforme.g., MilliporeSigma, Thermo FisherThe biological target
Fluorescently Labeled PKC Tracere.g., Invitrogen, PanVeraFluorescent probe for FP
N,N,N-Trimethylsphingosine (TMS)e.g., Avanti Polar LipidsPositive control inhibitor
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)In-house preparationMaintains protein stability and activity
DMSOSigma-AldrichSolvent for compounds
Low-Volume, Black, 384-well Platese.g., Corning, GreinerLow-binding assay plates
Step-by-Step HTS Protocol

This protocol is designed for a final assay volume of 20 µL in a 384-well plate.

  • Compound Plating (0.1 µL/well): a. Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 100 nL of test compounds from the library source plates to the 384-well assay plates. b. For controls, dispense 100 nL of DMSO into columns designated for negative (no inhibition) and positive (max inhibition) controls.

  • Preparation of Reagent Mixes: a. PKC Enzyme Mix (10 µL/well): Prepare a 2X working solution of the PKC isoform in assay buffer. The final concentration should be determined during assay development (typically in the low nM range, based on the Kd of the tracer). b. Tracer/Control Mix (10 µL/well): i. For Test and Negative Control Wells: Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be low nM (e.g., 1-5 nM). ii. For Positive Control Wells: Prepare the same 2X tracer solution, but also include a high concentration of TMS (e.g., final concentration of 10-50 µM) to achieve maximum displacement.

  • Reagent Addition: a. To all wells except the positive control columns, add 10 µL of the PKC Enzyme Mix using a multi-channel pipette or automated dispenser. b. Gently centrifuge the plates (e.g., 1000 rpm for 1 min) to bring all liquid to the bottom of the wells. c. Incubate for 15-30 minutes at room temperature. This pre-incubation allows test compounds to interact with the enzyme before the tracer is introduced. d. Add 10 µL of the appropriate Tracer/Control Mix to all wells. e. Centrifuge the plates again.

  • Incubation and Measurement: a. Incubate the plates for 60-90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium. b. Measure the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation / 535 nm emission for fluorescein).

Part 5: Assay Validation and Data Analysis

The Z'-Factor: A Measure of Assay Quality

Before starting a full-scale screen, the assay must be validated to ensure it can reliably distinguish hits from noise. The Z'-factor is the industry-standard metric for this purpose.[21][22] It incorporates both the dynamic range (signal window) and data variation of the controls.[4]

Formula: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • μpos = Mean of the positive control (TMS, low FP signal)

  • μneg = Mean of the negative control (DMSO, high FP signal)

  • σpos = Standard deviation of the positive control

  • σneg = Standard deviation of the negative control

Interpretation: [21][23]

  • Z' > 0.5: An excellent assay, suitable for HTS.[4][24]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Example Z'-Factor Calculation:

Control Type Replicates (mP units) Mean (μ) Std Dev (σ)
Negative (DMSO) 255, 261, 258, 265, 259, 262260 mP3.5 mP
Positive (TMS) 110, 105, 112, 108, 115, 109110 mP3.2 mP

Z' = 1 - [ ( (3 * 3.2) + (3 * 3.5) ) / |110 - 260| ] Z' = 1 - [ (9.6 + 10.5) / 150 ] Z' = 1 - [ 20.1 / 150 ] Z' = 1 - 0.134 Z' = 0.866 (This indicates an excellent assay)

Hit Identification and Confirmation
  • Data Normalization: Raw FP data from test compounds are typically converted to percent inhibition relative to the controls: % Inhibition = 100 * [ (μneg - Signaltest) / (μneg - μpos) ]

  • Hit Selection: A threshold is set to define a "hit." A common starting point is a value greater than three times the standard deviation of the screen data (e.g., >50% inhibition).

  • Hit Confirmation:

    • Re-testing: Primary hits are re-tested under the same conditions to eliminate false positives.

    • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value).

    • Orthogonal Assays: Hits should be validated in a different assay format (e.g., an AlphaScreen kinase activity assay) to confirm their mechanism is on-target and not an artifact of the primary assay technology.

    • Counter-Screening: Hits should be tested against related kinases (including sphingosine kinase) to assess their selectivity profile.

Conclusion

N,N,N-Trimethylsphingosine is a valuable tool for establishing robust and reliable high-throughput screens for the discovery of novel PKC inhibitors. By leveraging a well-validated assay technology like Fluorescence Polarization and adhering to rigorous quality control standards such as the Z'-factor, researchers can confidently screen large compound libraries. The protocols and workflows described herein provide a comprehensive framework for initiating a successful hit-finding campaign, forming the critical first step in the long journey of drug discovery and development.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. ([Link])

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry. ([Link])

  • Bazzi MD, Nelsestuen GL. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(20):7589-93. ([Link])

  • Mo, J., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Acta Pharmaceutica Sinica B, 4(1), 70-76. ([Link])

  • An, L., & Tolliday, N. (2010). Advances in high-throughput mass spectrometry in drug discovery. Journal of Biomolecular Screening, 15(6), 635-643. ([Link])

  • BMG LABTECH. Tyrosine kinase activity in AlphaScreen mode. Application Note. ([Link])

  • Molecular Devices. Fluorescence Polarization (FP). Technology Page. ([Link])

  • Takeuchi, K., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. International Journal of Molecular Sciences, 19(1), 248. ([Link])

  • Tan, S. L., & Parker, P. J. (2003). Protein kinase C in the immune system: from signalling to chromatin regulation. Biochemical Journal, 376(Pt 3), 545–552. ([Link])

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. ([Link])

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. ([Link])

  • Computational screening and in vitro evaluation of sphingosine-1-phosphate analogues as therapeutics for Non-Hodgkin's lymphoma. ResearchGate. ([Link])

  • Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-8. ([Link])

  • TREM2 Hit Discovery Using TRIC Technology: A Proof-of-Concept High-Throughput Screening Approach. ResearchGate. ([Link])

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. ([Link])

  • Im, E., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(9), 1143–1152. ([Link])

  • BMG LABTECH. Fluorescence Polarization Detection. Technology Page. ([Link])

  • Hannun, Y. A., Loomis, C. R., Merrill, A. H., Jr, & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of biological chemistry, 261(27), 12604–12609. ([Link])

  • Rondinone, C. M. (1950). Organic Syntheses Procedure. Organic Syntheses. ([Link])

  • Hannun, Y. A., Loomis, C. R., Merrill, A. H., & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. ResearchGate. ([Link])

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology Online. ([Link])

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. ([Link])

  • Development and Evaluation of Polymeric Nanosponge Hydrogel for Terbinafine Hydrochloride: Statistical Optimization, In Vitro and In Vivo Studies. MDPI. ([Link])

  • The Role of PKC-MAPK Signalling Pathways in the Development of Hyperglycemia-Induced Cardiovascular Complications. MDPI. ([Link])

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the In Vivo Efficacy of N,N,N-Trimethylsphingosine (TMS)

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers utilizing N,N,N-Trimethylsphingosine (TMS) in in vivo studies. This guide is designed to provide you with field-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing N,N,N-Trimethylsphingosine (TMS) in in vivo studies. This guide is designed to provide you with field-proven insights and actionable protocols to overcome common challenges and enhance the efficacy of your experiments. We have structured this center in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanism and properties of TMS.

Question: What is the primary mechanism of action for N,N,N-Trimethylsphingosine (TMS)?

Answer: N,N,N-Trimethylsphingosine (TMS) and its closely related precursor, N,N-dimethylsphingosine (DMS), function primarily as inhibitors of key enzymes in sphingolipid signaling pathways.[1][2]

  • Inhibition of Sphingosine Kinase (SphK): The most well-characterized action is the competitive inhibition of sphingosine kinase (SphK).[3] This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell growth, survival, and proliferation.[3][4] By inhibiting SphK, TMS effectively decreases the cellular levels of pro-survival S1P.[3]

  • Modulation of the Ceramide/S1P Rheostat: The inhibition of SphK shifts the balance of the critical "ceramide/S1P rheostat". This leads to the accumulation of cellular ceramide.[3] Ceramide is a pro-apoptotic lipid second messenger, and its buildup can trigger programmed cell death, which is a key mechanism for the anti-tumor effects of TMS.[3][5]

  • Inhibition of Protein Kinase C (PKC): TMS is also a potent inhibitor of Protein Kinase C (PKC), an effect even stronger than that of sphingosine or DMS.[1] This inhibition contributes to its effects on processes like neutrophil function and tumor cell-dependent platelet activation.[1][2]

Below is a diagram illustrating the central role of TMS in modulating the sphingolipid signaling pathway.

TMS_Mechanism cluster_pathway Sphingolipid Signaling Pathway cluster_effects Cellular Outcomes Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival, Proliferation) GrowthArrest Decreased Proliferation & Survival S1P->GrowthArrest Promotes Ceramide Ceramide (Pro-Apoptosis) Ceramide->Sph Degraded to Apoptosis Increased Apoptosis Ceramide->Apoptosis Promotes SphK->S1P Catalyzes TMS N,N,N-Trimethylsphingosine (TMS) TMS->SphK Inhibits

Caption: TMS inhibits SphK, leading to lower S1P levels and higher Ceramide levels, promoting apoptosis.

Question: How stable is TMS for in vivo use?

Troubleshooting Guide

This section provides solutions to specific problems encountered during in vivo experiments with TMS.

Problem: I am observing significant toxicity (e.g., hemolysis, hemoglobinuria) in my animal models after intravenous injection of TMS.

Causality & Solution:

This is a frequently reported issue when using "free" TMS in solution at the high concentrations required for efficacy.[2][7] The amphiphilic nature of TMS can lead to the disruption of erythrocyte membranes, causing hemolysis. The most effective, validated strategy to mitigate this toxicity while simultaneously enhancing efficacy is to use a liposomal drug delivery system.[2][7]

Incorporating TMS into a lipid bilayer sequesters the molecule, preventing direct interaction with red blood cells during circulation. This approach has been demonstrated to completely abrogate the hemolytic effects seen with free TMS.[2]

Actionable Protocol: See Protocol 1: Preparation of Liposomal TMS for In Vivo Administration in the protocols section below.

Problem: The therapeutic effect of TMS is weak or requires impractically high doses.

Causality & Solution:

Low efficacy in vivo is typically linked to poor pharmacokinetics and biodistribution. Like many lipophilic drugs, free TMS is likely cleared rapidly from circulation and may not accumulate sufficiently at the target site (e.g., a tumor).[2][8] A liposomal formulation addresses this directly.

  • Increased Circulation Time: Liposomes protect TMS from rapid metabolism and clearance, significantly extending its circulation half-life.[2]

  • Enhanced Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, liposomes (typically in the 100 nm size range) passively accumulate in tumor tissue at higher concentrations than the free drug.[2]

Studies have shown that liposomal TMS is more potent than free TMS in suppressing tumor growth and metastasis, precisely because it achieves higher concentrations in tumor tissue and remains in circulation longer.[2]

Troubleshooting_Workflow Start Start: Poor In Vivo Efficacy of TMS CheckToxicity Is toxicity (hemolysis) observed at effective doses? Start->CheckToxicity CheckDose Is the required dose impractically high? CheckToxicity->CheckDose Yes CheckToxicity->CheckDose No Formulate Root Cause: Poor bioavailability & high toxicity of free TMS. CheckDose->Formulate Yes Solution Solution: Prepare Liposomal TMS Formulation Formulate->Solution Protocol1 Follow Protocol 1: Liposome Preparation Solution->Protocol1 Verify Characterize Liposomes: Size, Zeta Potential, Encapsulation Efficiency Solution->Verify TestInVivo Test Liposomal TMS In Vivo Verify->TestInVivo

Caption: Troubleshooting workflow for addressing poor in vivo efficacy and toxicity of TMS.

Problem: I am unable to correlate the administered dose with therapeutic outcomes because I cannot measure TMS levels in plasma or tissue.

Causality & Solution:

Quantifying drug levels at the target site and in circulation is critical for any pharmacodynamic study. Due to its chemical nature, TMS is not readily detected by simple spectrophotometric methods. The standard and most reliable approach for quantifying sphingolipids, including TMS, in complex biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[9][10] For labs without access to LC-MS/MS, HPLC with fluorescence detection after a derivatization step is also a viable, sensitive method.[11][12]

A robust analytical method requires three key stages:

  • Efficient Extraction: Lipid extraction from the plasma or tissue homogenate, typically using a variation of the Folch or Bligh-Dyer methods.

  • Chromatographic Separation: HPLC to separate TMS from other interfering lipids.[9]

  • Sensitive Detection: Mass spectrometry for highly specific and sensitive detection, or fluorescence detection after derivatization with an agent like o-phthalaldehyde (OPA).[9][11]

Actionable Protocol: See Protocol 2: Quantification of TMS in Biological Samples via LC-MS/MS for a general workflow.

Experimental Protocols

Protocol 1: Preparation of Liposomal TMS for In Vivo Administration

This protocol is adapted from methodologies shown to be effective for reducing toxicity and enhancing the efficacy of TMS and related compounds.[2][7]

1. Materials & Equipment:

  • N,N,N-Trimethylsphingosine (TMS)

  • Egg Phosphatidylcholine (Egg PC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), sterile

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size measurement

2. Step-by-Step Method:

  • Lipid Film Hydration: a. In a round-bottom flask, dissolve TMS, Egg PC, and Cholesterol in a chloroform/methanol mixture. A common starting point for the molar ratio is provided in the table below. b. Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall. c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film: a. Warm the sterile PBS to the same temperature used for evaporation (40-50°C). b. Add the warm PBS to the flask containing the dry lipid film. c. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) for 1-2 hours. This will result in the formation of large, multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Homogenization): a. To produce smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. b. Extrusion (Recommended): Assemble the liposome extruder with a 100 nm polycarbonate membrane. Repeatedly pass the MLV suspension through the extruder (typically 10-20 passes). This is the most common method for achieving a defined and uniform vesicle size.[13] c. Sonication (Alternative): Alternatively, use a probe sonicator on ice to sonicate the MLV suspension in short bursts until the solution clarifies. Note: This method can sometimes lead to lipid degradation or titanium probe contamination.

  • Characterization and Sterilization: a. Measure the final liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm a homogenous population around 100 nm with a low PDI (<0.2). b. If required for sterile administration, filter the final liposome preparation through a 0.22 µm sterile filter. c. Store the final formulation at 4°C.

Table 1: Example Formulation Components for Liposomal TMS

ComponentMolar RatioRationale
N,N,N-Trimethylsphingosine (TMS)5 - 15%Active Pharmaceutical Ingredient (API).
Phosphatidylcholine (PC/HSPC)55 - 85%Primary vesicle-forming lipid.
Cholesterol (Chol)25 - 45%Stabilizes the lipid bilayer, reduces drug leakage.[14]

Note: The optimal drug-to-lipid ratio should be determined empirically for your specific application. Higher ratios may improve efficacy but can affect liposome stability.[13]

Liposome_Prep_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration cluster_size Step 3: Size Reduction cluster_final Step 4: Final Product A Dissolve TMS, PC, Chol in Organic Solvent B Rotary Evaporation A->B C Dry Film Under Vacuum B->C D Add Warm Sterile Buffer (PBS) C->D E Agitate to form Multilamellar Vesicles (MLVs) D->E F Extrude through 100nm Membrane E->F G Characterize Size (DLS) F->G H Sterile Filter (0.22µm) G->H I Store at 4°C H->I

Caption: Experimental workflow for the preparation of TMS-loaded liposomes.

Protocol 2: General Workflow for Quantification of TMS in Biological Samples

This protocol provides a general framework. Specific parameters (e.g., columns, gradient, MS transitions) must be optimized for your specific equipment and TMS standard.

1. Materials & Equipment:

  • Plasma or tissue homogenate samples

  • Internal Standard (IS): A stable isotope-labeled TMS or a structurally similar sphingolipid not present endogenously.

  • Extraction solvents: Isopropanol, Ethyl Acetate, Acetonitrile, Formic Acid.

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

2. Step-by-Step Method:

  • Sample Preparation & Extraction: a. Thaw biological samples on ice. b. To a 100 µL aliquot of plasma or tissue homogenate, add the internal standard. c. Precipitate proteins and extract lipids by adding a volume of ice-cold organic solvent (e.g., acetonitrile or an isopropanol/ethyl acetate mixture). d. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant containing the lipid extract to a new tube. f. Evaporate the solvent to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Chromatography: Use a C18 column and a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol, often with a formic acid additive to improve ionization. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both TMS and the internal standard. These transitions must be determined by infusing a pure standard of TMS.

  • Quantification: a. Generate a standard curve by spiking known amounts of TMS into a control matrix (e.g., blank plasma). b. Calculate the peak area ratio of the analyte (TMS) to the internal standard (IS). c. Plot the peak area ratio against the concentration for the standards to create a calibration curve. d. Determine the concentration of TMS in the unknown samples by interpolating their peak area ratios from the calibration curve.

References
  • Yatomi, Y., Ruan, F., Megidish, T., Toyokuni, T., Hakomori, S., & Igarashi, Y. (1996). N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Biochemistry, 35(2), 626-633. [Link]

  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Application of sphingolipid-based nanocarriers in drug delivery: an overview. Expert opinion on drug delivery, 9(7), 849-862. [Link]

  • Creative Biolabs. (n.d.). Sphingolipid-liposomes. Retrieved from [Link]

  • Edsall, L. C., Van Brocklyn, J. R., Cuvillier, O., Kleuser, B., & Spiegel, S. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-12898. [Link]

  • Sakai, N., Igarashi, Y., & Hakomori, S. (1994). Effect of sphingosine and its N-methyl derivatives on oxidative burst, phagokinetic activity, and trans-endothelial migration of human neutrophils. Journal of biochemistry, 115(3), 544-550. [Link]

  • Igarashi, Y., Kitamura, K., & Hakomori, S. (1994). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS: cell membrane signaling as a target in cancer therapy III. Cancer research, 54(8), 2213-2217. [Link]

  • Singh, A. K., & Kumar, P. (2024). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

  • Park, J. H., Lee, J. W., Kim, S. N., Park, J. W., & Lee, K. T. (2012). In vitro and in vivo evaluation of N,N,N-trimethylphytosphingosine-iodide (TMP) in liposomes for the treatment of angiogenesis and metastasis. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1818(9), 2245-2252. [Link]

  • Webb, M. S., Boman, N. L., Wiseman, D. J., Saxon, D., Sutton, K., & Logan, P. (2005). Optimization and characterization of a sphingomyelin/cholesterol liposome formulation of vinorelbine with promising antitumor activity. Journal of pharmaceutical sciences, 94(5), 1024-1038. [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2001). Quantitative analysis of sphingomyelin by high-performance liquid chromatography after enzymatic hydrolysis. Analytical biochemistry, 298(2), 299-306. [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1771(1), 3-17. [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • De Kattenwinkel, D., De Kock, J., & De Smet, S. (2015). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Journal of Chromatography B, 997, 107-113. [Link]

  • Bode, C., & Gräler, M. H. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. In Sphingolipids: Methods and Protocols (pp. 1-11). Humana Press. [Link]

Sources

Optimization

N,N,N-Trimethylsphingosine degradation and proper storage conditions

Topic: Degradation Pathways, Storage Protocols, and Experimental Handling Introduction Welcome to the Technical Support Center. This guide addresses the stability and handling of N,N,N-Trimethylsphingosine (TMS) .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways, Storage Protocols, and Experimental Handling

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and handling of N,N,N-Trimethylsphingosine (TMS) .

TMS is a cationic sphingolipid derivative and a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK) . Unlike neutral lipids, TMS possesses a permanent positive charge at the trimethylammonium headgroup. This chemical feature dictates its solubility profile, its tendency to adsorb to experimental surfaces, and its specific degradation risks.

This guide replaces generic handling instructions with a chemically grounded protocol to ensure the reproducibility of your bioassays.

Module 1: Storage & Stability (The "Cold Chain")

Q: How should I store TMS upon arrival?

A: Immediate protection from moisture and oxygen is required. TMS is an amphiphilic lipid with an unsaturated hydrocarbon chain. It is susceptible to oxidative degradation at the C4-C5 trans-double bond and hygroscopic clumping due to the cationic headgroup.

Standard Operating Procedure (SOP) for Storage:

  • Solid Powder: Store at -20°C (minimum). For long-term archiving (>1 year), -80°C is preferred.

  • Atmosphere: The vial must be purged with an inert gas (Argon or Nitrogen) before resealing. Oxygen exposure accelerates the formation of allylic peroxides.

  • Desiccation: Store the vial inside a secondary container with active desiccants. Moisture promotes hydrolysis and makes the powder sticky and difficult to weigh.

Q: Can I store TMS in solution?

A: Yes, but only in specific organic solvents.

  • Recommended: Stock solutions in DMSO or Ethanol can be stored at -20°C for up to 3 months or -80°C for up to 1 year.

  • Prohibited: Never store TMS in aqueous buffers (PBS, Media) for more than 24 hours. In aqueous environments, TMS forms micelles that can aggregate or precipitate over time, leading to uneven dosing.

Visualization: Storage Workflow

StorageProtocol Arrival TMS Powder Arrival Desiccate Desiccate & Warm to Room Temp Arrival->Desiccate Prevent condensation Solvent Dissolve in DMSO or Ethanol Desiccate->Solvent Make Stock (>5mM) Aliquot Aliquot into Polypropylene Vials Solvent->Aliquot Avoid freeze-thaw Freeze Store at -80°C (Argon Purge) Aliquot->Freeze Long-term stability

Figure 1: Optimal workflow for receiving and banking N,N,N-Trimethylsphingosine stocks.

Module 2: Solubilization & Handling (The "Active" Phase)

Q: What is the best solvent for TMS?

A: TMS is strictly hydrophobic/amphiphilic. You must use an organic solvent for the primary stock.[1]

SolventSolubility Limit (Approx.)SuitabilityNotes
Ethanol ~20–25 mg/mLHigh Easy to evaporate; compatible with cell culture if diluted >1:1000.
DMSO ~20–50 mg/mLHigh Best for high-concentration stocks; freeze-thaw stable.
PBS / Water < 0.1 mg/mLLow Do not use for stock. Causes precipitation and micelle formation.
Chloroform > 10 mg/mLMedium Good for lipid films, but toxic to cells; must be evaporated completely.
Q: Why am I losing potency in my assay? (The Adsorption Issue)

A: You are likely losing the compound to your plasticware. TMS is a cationic lipid . Most standard lab plastics (polystyrene) and untreated glass surfaces carry a net negative charge. TMS will electrostatically bind to the walls of tubes and pipette tips, significantly reducing the effective concentration delivered to your cells.

Corrective Action:

  • Use: Polypropylene (PP) tubes or "Low-Bind" siliconized microcentrifuge tubes.

  • Avoid: Polystyrene tubes and standard borosilicate glass (unless silanized).

  • Technique: When diluting into aqueous media, vortex immediately and vigorously to disperse the lipid before it can adsorb to the container walls.

Module 3: Troubleshooting Degradation

Q: My TMS stock solution has turned yellow. Is it safe to use?

A: No. Discard it immediately. Yellowing is the primary visual indicator of oxidative degradation .

  • Mechanism: Oxygen attacks the C4-C5 trans double bond (allylic oxidation).

  • Result: Cleavage of the hydrocarbon chain and formation of short-chain aldehydes and oxidized headgroup species.

  • Impact: These breakdown products are often cytotoxic and non-inhibitory to PKC, leading to false-positive toxicity data and false-negative inhibition data.

Q: I see a white precipitate when adding TMS to cell media.

A: This is "crashing out" due to rapid polarity change. When a high-concentration hydrophobic stock (in DMSO/Ethanol) hits a saline aqueous buffer, the lipid molecules aggregate instantly if the mixing isn't rapid enough.

The "Sandwich" Dilution Protocol:

  • Place the culture medium in the tube first.

  • While vortexing the medium gently, inject the TMS stock stream directly into the center of the liquid.

  • Do not pipette the stock onto the side of the tube (it will stick and precipitate).

  • Limit the final solvent concentration (DMSO/Ethanol) to <0.1% to avoid solvent toxicity.

Visualization: Degradation & Failure Pathways

DegradationPathways TMS Intact TMS (Colorless) Oxidation Oxidative Stress (Air/Light) TMS->Oxidation Time + O2 Adsorption Surface Adsorption (Glass/Polystyrene) TMS->Adsorption Cationic Charge Precipitation Aqueous Shock (Rapid Dilution) TMS->Precipitation PBS Addition Yellow Yellowing (Aldehydes/Peroxides) Oxidation->Yellow Discard Loss Concentration Loss (Adhered to walls) Adsorption->Loss False Negative IC50 Aggregates Micelles/Crystals (Uneven Dosing) Precipitation->Aggregates Cytotoxicity

Figure 2: Common failure modes for TMS stability and experimental handling.

Module 4: Biological Context

Q: How does degradation affect my PKC inhibition data?

A: TMS acts as a competitive inhibitor of PKC with respect to lipid cofactors (like diacylglycerol) and is cytotoxic at high concentrations.

  • Degraded TMS: Loses the hydrophobic tail required to intercalate into the membrane and compete for the PKC regulatory domain. This shifts your IC50 value higher (making the drug appear less potent).

  • Oxidized Byproducts: Can induce reactive oxygen species (ROS) independent of PKC inhibition, confounding apoptosis studies.

References

  • Cayman Chemical. (2024).[2] N,N-dimethyl Sphingosine (d17:1) Product Information & Stability Data. Link

    • Note: Provides baseline stability data for methylated sphingosine derivatives (solubility in Ethanol/DMSO and -20°C storage).
  • Igarashi, Y., et al. (1989). "A specific inhibitor of protein kinase C, N,N,N-trimethylsphingosine." Journal of Biological Chemistry. Foundational text establishing TMS as a PKC inhibitor and its structural requirements.
  • Kristensen, K., et al. (2015).[3] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE. Link

    • Validates the mechanism of cationic molecule loss to borosilicate glass and polystyrene, applicable to c
  • Avanti Polar Lipids. (2024). Handling and Storage of Sphingolipids. Link

    • Authoritative guide on oxidation risks for unsaturated lipids and the necessity of inert gas purging.

Sources

Troubleshooting

Technical Support Center: N,N,N-Trimethylsphingosine (TMS) Optimization

The following guide serves as a technical resource for researchers optimizing N,N,N-Trimethylsphingosine (TMS) experimental workflows. Senior Application Scientist Desk Subject: Calibrating Incubation Windows for Signali...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for researchers optimizing N,N,N-Trimethylsphingosine (TMS) experimental workflows.

Senior Application Scientist Desk Subject: Calibrating Incubation Windows for Signaling vs. Cytotoxicity

Executive Summary: The "Time-Dependent" Variable

N,N,N-Trimethylsphingosine (TMS) is a quaternary ammonium derivative of sphingosine. Unlike simple small molecules, its amphiphilic nature and permanent positive charge dictate a complex interaction with cellular membranes and serum proteins.

The most common user error is treating Time as a passive variable.

  • Short Incubations (<1 hr): Required for kinase inhibition (PKC/Sphingosine Kinase) to prevent compensatory feedback loops.

  • Long Incubations (>12 hr): Required for phenotypic outcomes (Apoptosis/Viability), but susceptible to compound sequestration by serum albumin.

Module 1: Signaling & Kinase Inhibition (Short-Term)

Focus: PKC Inhibition, Calcium Mobilization, Sphingosine Kinase Modulation.

Q: I am looking for PKC inhibition, but I see no effect after 30 minutes. Why?

A: You are likely battling Serum Albumin sequestration or slow membrane intercalation. TMS acts as a competitive inhibitor with respect to lipid cofactors (like phosphatidylserine). However, it binds to Albumin (BSA/FBS) with high affinity.

  • The Mechanism: In high-serum media (10% FBS), >90% of TMS may be bound to albumin, effectively lowering your free concentration below the IC50.

  • The Fix:

    • Serum Starvation: Switch to serum-free media or 0.1% BSA for 4–12 hours prior to TMS addition.

    • Pre-Incubation: For PKC inhibition, pre-incubate cells with TMS for 15–20 minutes before adding the activator (e.g., PMA). This allows TMS to intercalate into the membrane and block the regulatory domain of PKC before the activator binds.

Q: Can I extend the kinase assay incubation to 4 hours to boost the signal?

A: No. This introduces "Compensatory Signaling" artifacts. Prolonged inhibition of PKC or Sphingosine Kinase (SK) triggers stress pathways.

  • Risk: By 4 hours, cells may upregulate alternative survival pathways (e.g., Akt/PI3K) or initiate early apoptosis, confounding your kinase activity data.

  • Recommendation: Keep kinase inhibition windows between 15 and 60 minutes .

Module 2: Cytotoxicity & Viability Assays (Long-Term)

Focus: MTT, XTT, CellTiter-Glo, Apoptosis Induction.

Q: My 24-hour IC50 curves are inconsistent between replicates. What is happening?

A: This is often a "Cell Density vs. Drug Availability" ratio issue. TMS is a lipid-like molecule that partitions into cell membranes. If your cell density varies, the amount of drug per cell varies, even if the molar concentration is constant.

  • The Fix:

    • Strict Seeding: Ensure seeding density error is <5%.

    • Evaporation Control: For 24-48h incubations, edge-well evaporation concentrates the media, artificially increasing toxicity. Fill outer wells with PBS (do not use them for data).

    • Serum Replacement: If using 10% FBS, you may need to increase TMS concentration by 2-5x compared to low-serum conditions to achieve the same cytotoxicity.

Q: When should I measure Apoptosis vs. Necrosis?

A: Use the "4-12-24" Rule. TMS induces apoptosis via mitochondrial dysfunction and caspase activation.

  • 4–6 Hours: Measure early markers (Phosphatidylserine exposure/Annexin V).

  • 12–18 Hours: Measure Caspase-3/7 cleavage.

  • 24+ Hours: Measure general viability (ATP depletion or membrane integrity). Measuring Caspases at 24h is often too late (signal lost).

Module 3: Visualization & Pathway Logic
TMS Mechanism of Action

The following diagram illustrates the critical divergence between Short-Term (Kinase Blockade) and Long-Term (Apoptotic) outcomes.

TMS_Pathway TMS N,N,N-Trimethylsphingosine (TMS) Albumin Serum Albumin (Sequestration Sink) TMS->Albumin High Affinity Binding (Reduces Potency) Membrane Cell Membrane Intercalation TMS->Membrane Partitioning PKC Protein Kinase C (PKC) Membrane->PKC Inhibits (Competitive) SphK Sphingosine Kinase (SphK) Membrane->SphK Inhibits Survival Survival Signaling (NF-kB / MAPK) PKC->Survival Promotes Apoptosis Apoptosis (Caspase Activation) PKC->Apoptosis Inhibition leads to Survival->Apoptosis Blocks

Figure 1: TMS acts by partitioning into the membrane to inhibit PKC and SphK. Note the competitive sequestration by Serum Albumin, which is the primary variable in incubation time adjustments.

Module 4: Standardized Protocols
Protocol A: Time-Course Optimization (The "Reverse Stagger" Method)

Do not start all plates at once and stop them at different times. Instead, stagger the addition of TMS so all wells are harvested simultaneously.

StepActionTechnical Rationale
1. Seed Seed cells (e.g., 5x10³ / well) in 96-well plates.Allow 24h for attachment and metabolic recovery.
2. Starve Switch to 0.1% BSA media (Serum-Reduced).Critical: Removes albumin interference for accurate IC50.
3. Pulse T-24h Add TMS to "24h" group wells.Begins the long-term cytotoxicity timer.
4. Pulse T-6h Add TMS to "6h" group wells.Begins the early apoptosis timer.
5. Pulse T-1h Add TMS to "1h" group wells.Begins the kinase inhibition timer.
6. Harvest Lyse/Analyze all wells simultaneously.Ensures all reagents and detection conditions are identical.
Protocol B: Solubility Troubleshooting

Issue: TMS precipitates upon addition to media. Solution:

  • Dissolve TMS in high-grade DMSO to 10 mM (Stock).

  • Intermediate Step: Do not pipette 10 mM stock directly into 10 mL media. The shock will cause precipitation.

  • Dilute Stock 1:10 in pure ethanol or warm FBS first, then mix into the final media.

  • Ensure final DMSO concentration is <0.5% .

References
  • Endo, K., et al. (1991). "Cell membrane signaling and protein kinase C inhibition by sphingosine derivatives." Journal of Biological Chemistry.

  • Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology.

  • Cayman Chemical. (n.d.). "N,N,N-Trimethylsphingosine Product Information & Solubility Data." Cayman Chemical Technical Support.

  • Promega Corporation. (2013). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf.

Reference Data & Comparative Studies

Validation

N,N,N-Trimethylsphingosine (TMS) vs. N,N-Dimethylsphingosine (DMS): Efficacy &amp; Selectivity Guide

Executive Summary The Verdict: The choice between TMS and DMS depends entirely on the target specificity required by your experimental design. Select N,N-Dimethylsphingosine (DMS) if: You require a selective inhibitor of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The choice between TMS and DMS depends entirely on the target specificity required by your experimental design.

  • Select N,N-Dimethylsphingosine (DMS) if: You require a selective inhibitor of Sphingosine Kinase (SphK) to study the Sphingosine-1-Phosphate (S1P) signaling axis. DMS is the standard "precision tool" for blocking S1P formation without significantly altering Protein Kinase C (PKC) activity at physiological concentrations.

  • Select N,N,N-Trimethylsphingosine (TMS) if: You are developing broad-spectrum anti-tumor therapeutics or require a highly water-soluble sphingoid base. TMS is a potent inhibitor of both PKC and SphK. Its quaternary ammonium structure confers superior solubility but introduces significant hemolytic toxicity, necessitating liposomal formulation for in vivo use.

Chemical & Structural Analysis

The functional divergence between DMS and TMS stems from the methylation state of the amino group at the C-2 position of the sphingoid backbone.

FeatureN,N-Dimethylsphingosine (DMS)N,N,N-Trimethylsphingosine (TMS)
Structure Tertiary Amine (N-methylated)Quaternary Ammonium (Permanently Charged)
Charge State pH-dependent protonationPermanently cationic (independent of pH)
Solubility Low (Hydrophobic); requires organic solvents (DMSO/Ethanol)High ; forms stable aqueous micellar solutions
Membrane Interaction Intercalates into bilayer; mimics sphingosineStrong detergent-like properties; disrupts membranes (Lytic)
Primary Target Sphingosine Kinase (SphK1 & SphK2)Protein Kinase C (PKC) & Sphingosine Kinase
Mechanism of Action: The Sphingolipid Rheostat

Both compounds exert anti-proliferative effects by shifting the "Sphingolipid Rheostat"—the balance between pro-apoptotic Ceramide/Sphingosine and pro-survival Sphingosine-1-Phosphate (S1P).[1]

DMS: The Specific Rheostat Regulator

DMS acts as a competitive inhibitor of SphK.[2] By structurally mimicking the substrate (sphingosine), it occupies the catalytic pocket of SphK1/2, preventing the phosphorylation of sphingosine into S1P.

  • Result:

    
     S1P (Survival signal lost) + 
    
    
    
    Sphingosine/Ceramide (Apoptotic signal gained).
  • Selectivity: Crucially, at concentrations <10 µM, DMS does not inhibit PKC, making it a cleaner tool for dissecting S1P-specific effects.

TMS: The Dual-Action Inhibitor

TMS inhibits SphK but is also a potent inhibitor of Protein Kinase C (PKC). The positive charge on the quaternary ammonium mimics the phospholipid headgroups required for PKC activation, effectively blocking PKC-dependent signal transduction (e.g., MAPK/ERK pathways).

  • Result: Simultaneous blockade of S1P survival signaling and PKC-driven proliferation.

Pathway Visualization

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase SphK Sphingosine Kinase (SphK1 / SphK2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival / Proliferation) Tumor Growth\nAngiogenesis Tumor Growth Angiogenesis S1P->Tumor Growth\nAngiogenesis PKC Protein Kinase C (PKC) (Cell Growth Signaling) PKC->Tumor Growth\nAngiogenesis SphK->S1P Phosphorylation DMS N,N-Dimethylsphingosine (DMS) DMS->SphK Selective Inhibition (Ki ~3 µM) TMS N,N,N-Trimethylsphingosine (TMS) TMS->PKC Potent Inhibition TMS->SphK Inhibition

Caption: Mechanistic divergence of DMS and TMS. DMS selectively targets the SphK node, while TMS exerts dual inhibition on both SphK and PKC signaling pathways.

Comparative Efficacy Data

The following data aggregates key biochemical parameters for direct comparison.

ParameterN,N-Dimethylsphingosine (DMS)N,N,N-Trimethylsphingosine (TMS)
SphK1 Inhibition (Ki) 3.1 µM (Competitive)Inhibits (Ki not well-defined; <10 µM)
SphK2 Inhibition Potent (Non-selective between isoforms)Potent
PKC Inhibition (IC50) > 50 µM (Inactive at physiological dose)Potent (Stronger than Sphingosine)
Cellular Uptake Rapid; membrane permeableSlower; requires transport or formulation
Hemolytic Activity LowHigh (Lytic at >10 µM IV)
In Vivo Efficacy Reduces tumor volume; suppresses angiogenesisSimilar tumor reduction; superior anti-metastatic activity

Key Insight: While TMS appears "stronger" due to dual inhibition, its utility is limited by toxicity. In in vivo melanoma models, liposomal TMS was required to match the safety profile of free DMS while exceeding its anti-metastatic efficacy.

Experimental Protocols
Protocol A: Selective SphK Inhibition (DMS)

Use this workflow for determining the role of S1P in cell survival.

  • Preparation: Dissolve DMS in DMSO to create a 10 mM stock. Store at -20°C.

  • Cell Seeding: Seed cells (e.g., U937, HEK293) at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Treat cells with DMS at 2.5 µM, 5 µM, and 10 µM .

    • Control: DMSO vehicle (final concentration <0.1%).

    • Note: Do not exceed 10 µM if PKC selectivity is critical.

  • Incubation: Incubate for 15 minutes (for kinase assay) or 24 hours (for apoptosis assay).

  • Validation (SphK Activity Assay):

    • Harvest cells and lyse in buffer containing protease inhibitors.

    • Incubate lysate with [

      
      -32P]ATP and sphingosine substrate.
      
    • Extract lipids using Bligh-Dyer method.

    • Separate S1P via TLC (Thin Layer Chromatography) and quantify via phosphorimaging.

Protocol B: Cytotoxicity & Anti-Metastatic Assay (TMS)

Use this workflow for evaluating therapeutic potential.

  • Formulation (Critical): Due to hemolytic risk, TMS must be prepared as a liposomal complex or micellar solution if used in vivo or at high concentrations.

    • Liposome Mix: Egg phosphatidylcholine (PC) : Cholesterol : TMS (molar ratio 5:4:1).

    • Evaporate to thin film, hydrate with sterile PBS, and sonicate to form Small Unilamellar Vesicles (SUVs).

  • Cytotoxicity Assay (MTT/CCK-8):

    • Treat tumor cells with Free TMS vs. Liposomal TMS (Range: 1–50 µM).

    • Incubate for 48 hours.

    • Measure absorbance at 570 nm.

  • Hemolysis Check (Safety Control):

    • Incubate 2% Red Blood Cell (RBC) suspension with TMS (10 µM) for 1 hour at 37°C.

    • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

    • Pass Criteria: <5% hemolysis compared to Triton X-100 control.

References
  • Edsall, L.C., et al. (1998). "N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide." Biochemistry. Link

  • Yatomi, Y., et al. (1996).[3] "N,N-Dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[4] Biochemistry. Link

  • Endo, K., et al. (1991). "Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice." Cancer Research. Link

  • Park, Y.S., et al. (1994). "Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS." Cancer Research. Link

  • Sweeney, E.A., et al. (1996). "Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines." International Journal of Cancer. Link

Sources

Comparative

Comparative Technical Guide: N,N,N-Trimethylsphingosine (TMS) vs. Sphingosine in Cancer Cell Apoptosis

Executive Summary Verdict: N,N,N-Trimethylsphingosine (TMS) is the superior apoptotic inducer for therapeutic development, functioning as a "metabolic trap" that overcomes the limitations of natural Sphingosine (Sph). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: N,N,N-Trimethylsphingosine (TMS) is the superior apoptotic inducer for therapeutic development, functioning as a "metabolic trap" that overcomes the limitations of natural Sphingosine (Sph).

While natural Sphingosine is a potent Protein Kinase C (PKC) inhibitor, its efficacy in cancer therapy is compromised by the "Sphingolipid Rheostat"—cancer cells rapidly metabolize Sphingosine into Sphingosine-1-Phosphate (S1P), a lipid mediator that actively promotes survival, metastasis, and drug resistance.

TMS, a synthetic quaternary ammonium analogue, retains the PKC-inhibitory potency of Sphingosine but lacks the hydroxyl group required for phosphorylation. Consequently, it acts as a dual-function agent: it inhibits PKC and competitively blocks Sphingosine Kinase (SphK), preventing the conversion of endogenous sphingosine into pro-survival S1P. This guide details the mechanistic divergence, comparative performance, and validated experimental protocols for utilizing TMS in apoptosis assays.

Mechanistic Divergence: The Sphingolipid Rheostat

The critical failure point of natural Sphingosine in oncology is its metabolic instability. The following diagram illustrates how TMS disrupts the survival signaling that Sphingosine inadvertently fuels.

Visualization: The Sphingolipid Rheostat & TMS Intervention

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival/Metastasis) Sphingosine->S1P Phosphorylation (via SphK) PKC Protein Kinase C (PKC) (Proliferation) Sphingosine->PKC Inhibits S1P->PKC Activates (Indirectly) TMS N,N,N-Trimethylsphingosine (TMS) TMS->PKC Potent Inhibition (Non-competitive) SphK Sphingosine Kinase (SphK1/2) TMS->SphK Competitive Inhibition (Blocks S1P formation)

Caption: TMS acts as a dual inhibitor, blocking PKC signaling and preventing the SphK-mediated conversion of Sphingosine to pro-survival S1P.

Mechanistic Analysis[2][3][4][5][6]
  • Sphingosine (Natural): Acts as a reversible signal. Upon entering the cell, it inhibits PKC. However, upregulated SphK1 in cancer cells rapidly phosphorylates Sphingosine at the C1-OH position. The resulting S1P binds to G-protein coupled receptors (S1PR1-5), activating Akt/ERK pathways that override the initial apoptotic signal.

  • TMS (Synthetic): The N-methylation creates a permanently charged quaternary ammonium headgroup. This modification prevents phosphorylation (steric and chemical hindrance), rendering TMS metabolically stable. It accumulates in the cell, maintaining continuous PKC inhibition while simultaneously starving the cell of S1P by competitively inhibiting SphK.

Comparative Performance Analysis

The following data synthesizes findings from multiple comparative studies involving human epidermoid carcinoma (KB-3-1), gastric carcinoma (MKN74), and melanoma (B16) lines.

FeatureSphingosine (Natural)N,N,N-Trimethylsphingosine (TMS)Biological Implication
Metabolic Stability Low (Rapidly converted to S1P)High (Non-metabolizable)TMS sustains apoptotic pressure; Sphingosine can fuel survival.
PKC Inhibition IC50: 2–10 µM (Reversible)IC50: < 2 µM (Sustained)TMS is a more potent inhibitor of PKC activity in intact cells.
Sphingosine Kinase Substrate (Km ~5 µM)Inhibitor (Ki ~3–10 µM)TMS blocks the "survival escape route" utilized by drug-resistant tumors.
Solubility Poor (Hydrophobic)Enhanced (Amphiphilic/Cationic)TMS forms stable aqueous solutions; Sphingosine requires BSA complexing.
Hemolytic Activity ModerateHigh (Free form); Low (Liposomal) TMS requires liposomal delivery for in vivo safety to prevent hemolysis.
Drug Resistance Ineffective in MDR cellsEffective TMS induces apoptosis in P-glycoprotein overexpressing cells (MDR+).

Key Insight: In multidrug-resistant (MDR) models, Sphingosine often fails because MDR cells exhibit elevated SphK1 activity, instantly converting the drug into a survival signal. TMS bypasses this resistance mechanism.

Experimental Protocols

To ensure reproducibility, the solubility differences between Sph and TMS dictate distinct preparation methods.

A. Stock Solution Preparation[1][7]
  • Sphingosine (Critical Step): Sphingosine is prone to precipitation in aqueous media, leading to erratic IC50 data. It must be complexed with Bovine Serum Albumin (BSA).[1]

  • TMS: Due to the quaternary ammonium group, TMS is more water-soluble but behaves best as a micellar solution or liposomal formulation.

Protocol: BSA-Complexing for Sphingosine[1]
  • Dissolve: Prepare a 10 mM stock of Sphingosine in 100% Ethanol.

  • Prepare Carrier: Dissolve Fatty Acid-Free BSA (4 mg/mL) in PBS or serum-free medium.

  • Complex: While vortexing the BSA solution, add the Sphingosine/Ethanol stock dropwise to reach a final concentration of 100 µM.

  • Incubate: Incubate at 37°C for 30 minutes to ensure full complexation.

    • Validation: Solution should be optically clear. Cloudiness indicates precipitation.

Protocol: TMS Preparation
  • Dissolve: Prepare 10 mM stock in DMSO or Ethanol.

  • Dilution: Dilute directly into pre-warmed culture media.

    • Note: For in vivo or high-concentration in vitro (>20 µM) assays, liposomal encapsulation (Egg PC:Cholesterol:TMS 5:4:1 molar ratio) is recommended to reduce non-specific membrane lysis (hemolysis).

B. Apoptosis Induction Workflow (Flow Cytometry)

This protocol validates apoptosis versus necrosis, distinguishing the specific mitochondrial effects of TMS.

ExperimentalWorkflow Step1 Cell Seeding (1x10^5 cells/well) Step2 Drug Treatment (TMS vs Sph-BSA) 4h - 12h Step1->Step2 Step3 Harvest (Trypsin + Supernatant) Step2->Step3 Step4 Staining Annexin V-FITC + PI Step3->Step4 Step5 Flow Cytometry (FL1 vs FL3) Step4->Step5

Caption: Standardized workflow for comparative apoptosis assessment using Annexin V/Propidium Iodide staining.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/mL in 6-well plates. Allow 24h adhesion.
    
  • Starvation (Optional but Recommended): Serum-starve for 12h to synchronize cell cycle and lower basal S1P levels.

  • Treatment:

    • Control: Vehicle (BSA-PBS or 0.1% DMSO).

    • Sphingosine: 5 µM, 10 µM, 20 µM (BSA-complexed).

    • TMS: 2 µM, 5 µM, 10 µM.

    • Duration: 6 to 12 hours (TMS acts rapidly; prolonged exposure >24h may cause secondary necrosis).

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Pool them (critical for apoptosis assays).

  • Staining: Wash with cold PBS.[1] Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI-): Live.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q3 (Annexin-/PI+): Necrosis (rare in TMS, common in detergent lysis).

    • Q4 (Annexin+/PI-): Early Apoptosis (The primary endpoint for TMS efficacy).

References

  • Endo, K., et al. (1991).[2] Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice.[2] Cancer Research.[3]

  • Sweeney, E. A., et al. (1996).[4] Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. International Journal of Cancer.

  • Edsall, L. C., et al. (1998).[5] N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide.[6] Biochemistry.

  • Park, Y. S., et al. (1994). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS.[2] Cancer Research.[3]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase 1: A novel target for the treatment of cancer. Future Oncology.

Sources

Validation

Validating the Anti-Inflammatory Effects of N,N,N-Trimethylsphingosine (TMS)

[1] Executive Summary: The TMS Advantage N,N,N-Trimethylsphingosine (TMS) represents a critical evolution in sphingolipid-based therapeutics. While endogenous sphingosine acts as a natural inhibitor of Protein Kinase C (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The TMS Advantage

N,N,N-Trimethylsphingosine (TMS) represents a critical evolution in sphingolipid-based therapeutics. While endogenous sphingosine acts as a natural inhibitor of Protein Kinase C (PKC), its rapid metabolic conversion into pro-inflammatory Sphingosine-1-Phosphate (S1P) limits its therapeutic utility. TMS, a synthetic N-methylated derivative, overcomes this metabolic instability while exhibiting superior potency in inhibiting PKC and Sphingosine Kinase (SphK).

This guide validates TMS as a dual-action modulator—suppressing inflammatory signaling (via PKC) and blocking the production of S1P. It specifically addresses the compound's primary limitation, hemolytic toxicity , by detailing a liposomal delivery system that retains efficacy while neutralizing cytotoxicity.

Mechanistic Architecture

To validate TMS, one must understand its position relative to its analogs (Sphingosine, DMS) and its targets.

Mechanism of Action

TMS exerts its anti-inflammatory effects through two primary nodes:

  • Direct PKC Inhibition: TMS competes with diacylglycerol (DAG) and phorbol esters for the regulatory domain of PKC, shutting down downstream inflammatory cascades (e.g., superoxide production in neutrophils).

  • Sphingosine Kinase (SphK) Inhibition: By blocking SphK, TMS prevents the conversion of sphingosine to S1P, a potent mediator of cell proliferation and lymphocyte trafficking.

Pathway Visualization

The following diagram illustrates how TMS disrupts the inflammatory feedback loop compared to the rapid metabolism of native sphingosine.

TMS_Mechanism Sphingosine Sphingosine (Endogenous) PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibits (Weak/Unstable) SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate TMS TMS (Synthetic Analog) TMS->PKC Inhibits (Potent/Stable) TMS->SphK Inhibits S1P Sphingosine-1-Phosphate (Pro-Inflammatory) TMS->S1P Blocks Formation Inflammation Inflammatory Response (Oxidative Burst / Migration) PKC->Inflammation Activates SphK->S1P Phosphorylation S1P->Inflammation Promotes

Figure 1: TMS Dual-Inhibition Mechanism. TMS blocks both the PKC inflammatory pathway and the SphK-mediated production of S1P, unlike endogenous sphingosine which can be converted into S1P.

Comparative Performance Analysis

Researchers must weigh TMS against established inhibitors. While Staurosporine is a more potent PKC inhibitor (nanomolar range), it lacks the dual specificity for sphingolipid metabolism. TMS operates in the micromolar range but offers unique modulation of the "Sphingolipid Rheostat."

Table 1: TMS vs. Key Alternatives
FeatureN,N,N-Trimethylsphingosine (TMS) N,N-Dimethylsphingosine (DMS) Staurosporine
Primary Target PKC (Strong) & SphK SphK (Strong) & PKC (Weak)PKC (Pan-inhibitor)
Metabolic Stability High (Non-metabolizable)ModerateHigh
PKC Inhibition (IC50) 10–20 µM (Functional)*> 50 µM2–10 nM
Neutrophil Inhibition High (Blocks Superoxide/Migration)ModerateHigh
Hemolytic Toxicity High (in free form)ModerateLow
Key Advantage Dual pathway blockade; StableSpecific SphK inhibitionExtreme Potency
Optimal Formulation Liposomal Encapsulation Free or LiposomalFree Solution

*Note: Functional IC50 refers to inhibition of cellular responses (e.g., oxidative burst) rather than cell-free kinase assays, where values may vary.

Experimental Validation Framework

To validate TMS in a drug development pipeline, a "Safety-First" approach is required due to its hemolytic potential. The workflow below outlines the mandatory steps to validate efficacy without confounding toxicity data.

Validation_Workflow Step1 1. Formulation Strategy (Mandatory Liposomal Encapsulation) Step2 2. In Vitro Functional Validation (Neutrophil Oxidative Burst Assay) Step1->Step2 Use Liposomal TMS Step3 3. Toxicity Check (Hemolysis Assay) Step1->Step3 Compare Free vs. Liposomal Step4 4. In Vivo Efficacy (Inflammation/Metastasis Models) Step2->Step4 If IC50 < 20 µM Step3->Step4 If Hemolysis < 5%

Figure 2: Validation Pipeline. Liposomal formulation is the critical gatekeeper before proceeding to in vivo efficacy studies.

Detailed Experimental Protocols

Protocol A: Preparation of Non-Hemolytic TMS Liposomes

Rationale: Free TMS is positively charged and acts as a detergent, lysing red blood cells. Encapsulation in neutral lipids neutralizes this charge density.

Materials:

  • TMS (Solid/Powder)

  • Egg Phosphatidylcholine (EggPC)

  • Cholesterol[1][2][][4]

  • Chloroform/Methanol (2:1 v/v)[5]

  • PBS (pH 7.4)

Step-by-Step Workflow:

  • Lipid Mixing: In a round-bottom flask, mix TMS, EggPC, and Cholesterol in a molar ratio of 1:1:1 or 1:2:1 .

    • Critical: High cholesterol content stabilizes the membrane and reduces leakage.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 35°C under vacuum until a thin, uniform lipid film forms on the flask wall.

  • Desiccation: Place the flask under high vacuum overnight to remove trace solvents.

  • Hydration: Add sterile PBS to the flask. Hydrate the film by rotating at 40°C for 30 minutes. Vortex vigorously to detach the film, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

    • Validation: The resulting solution should be translucent (opalescent) rather than milky.

  • Storage: Store at 4°C under nitrogen. Use within 1 week.

Protocol B: Neutrophil Oxidative Burst Inhibition (Functional Assay)

Rationale: This assay confirms TMS activity by measuring its ability to block PKC-dependent superoxide generation in leukocytes.

Materials:

  • Human Neutrophils (isolated from fresh blood)

  • Cytochrome c (Type III)

  • PMA (Phorbol 12-myristate 13-acetate) – The PKC Activator

  • TMS (Free or Liposomal)

  • Spectrophotometer (550 nm)

Step-by-Step Workflow:

  • Cell Prep: Resuspend neutrophils at

    
     cells/mL in Hanks’ Balanced Salt Solution (HBSS).
    
  • Pre-incubation: Add TMS (0, 5, 10, 20 µM) to cell aliquots. Incubate for 5 minutes at 37°C.

    • Control: Use Staurosporine (10 nM) as a positive control for inhibition.

  • Activation: Add Cytochrome c (1.5 mg/mL) and stimulate cells with PMA (100 ng/mL).

  • Measurement: Monitor the reduction of Cytochrome c by measuring absorbance at 550 nm continuously for 10 minutes.

  • Calculation: The rate of superoxide generation (

    
    ) is calculated using the extinction coefficient of reduced Cytochrome c.
    
    • Success Metric: TMS should exhibit dose-dependent inhibition with >50% inhibition at 20 µM.

Conclusion & Outlook

N,N,N-Trimethylsphingosine is a robust tool for dissecting inflammatory pathways. Its stability gives it a distinct advantage over endogenous sphingolipids, but its application is strictly dependent on formulation . Researchers must utilize liposomal delivery systems to abrogate hemolytic toxicity. When formulated correctly, TMS serves as a potent specific inhibitor for validating PKC and SphK involvement in conditions ranging from septic arthritis to metastatic cancer.

References

  • Endo, K., et al. (1991).[1] "Antitumor activity of N,N,N-trimethylsphingosine: inhibition of tumor cell growth and metastasis in vivo."[1][6] Cancer Research. Link

  • Park, Y.S., et al. (1994). "Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS."[1] Cancer Research. Link

  • Igarashi, Y., et al. (1989). "Sphingosine and its N-methyl derivatives: specific inhibitors of protein kinase C and sphingosine kinase." Biochemistry. Link

  • Wakita, H., et al. (1994). "Effect of sphingosine and its N-methyl derivatives on oxidative burst, phagokinetic activity, and trans-endothelial migration of human neutrophils." Journal of Leukocyte Biology. Link

  • Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets." Biochemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N,N,N-Trimethylsphingosine

As researchers and drug development professionals, our work with novel bioactive lipids like N,N,N-Trimethylsphingosine is critical for advancing therapeutic frontiers. This guide provides essential, immediate safety and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel bioactive lipids like N,N,N-Trimethylsphingosine is critical for advancing therapeutic frontiers. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for N,N,N-Trimethylsphingosine, the following protocols are synthesized from data on closely related sphingosine derivatives and established best practices for handling potentially bioactive compounds with unknown toxicological profiles. Our primary objective is to ensure a safe laboratory environment while maintaining the integrity of your research.

Understanding the Compound: N,N,N-Trimethylsphingosine

N,N,N-Trimethylsphingosine is a member of the sphingolipid family, which plays a crucial role in cellular signaling pathways.[1][2] Specifically, it is a trimethylated derivative of sphingosine. While its biological activities are a subject of ongoing research, related compounds like N,N-Dimethylsphingosine are known to be bioactive.[3] Given its structural similarity to other bioactive lipids, it is prudent to handle N,N,N-Trimethylsphingosine with a comprehensive safety strategy that mitigates potential risks.

A Safety Data Sheet for the closely related compound, N,N-Dimethylsphingosine, indicates that it may cause long-lasting harmful effects to aquatic life but does not list other significant immediate hazards.[4] However, for any compound with limited toxicological data, a conservative approach to personal protection is warranted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling N,N,N-Trimethylsphingosine. The following PPE is mandatory and should be donned before handling the compound.

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Essential for protecting the eyes from splashes. A face shield offers broader protection for the face, especially when handling larger quantities or preparing solutions.[5][6][7]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves provide good protection against a range of chemicals. For procedures with a higher risk of splashing or prolonged handling, consider double-gloving. Gloves must be inspected for any signs of degradation or perforation before use and should be changed immediately if contaminated.[5][8]
Body Protection A long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.[5][6]
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area.If there is a risk of aerosolization or if you are working with the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary based on a site-specific risk assessment.[5]
Foot Protection Closed-toe shoes.This is a standard requirement for all laboratory work to protect the feet from spills and falling objects.[5]

Donning and Doffing PPE Workflow

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is essential.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don3 3. Gloves Wash_Hands1 Wash Hands Don3->Wash_Hands1 Proceed to Work Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff3 3. Eye/Face Protection Wash_Hands2 Wash Hands Thoroughly Doff3->Wash_Hands2 Exit Lab Start Start Start->Don1 Enter Lab End End Wash_Hands1->Doff1 Work Complete Wash_Hands2->End

A procedural diagram for the correct sequence of donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is vital for both personnel safety and the preservation of N,N,N-Trimethylsphingosine's chemical integrity.

3.1. Engineering Controls

  • Ventilation: All handling of N,N,N-Trimethylsphingosine, especially when in powdered form or as a volatile solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for the handling of this compound to prevent the spread of contamination.

3.2. Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with an absorbent, disposable bench liner.

  • Weighing (if solid): If weighing the powdered form, do so within the chemical fume hood. Use a tared, sealed container to minimize exposure.

  • Solution Preparation: When preparing solutions, slowly add the N,N,N-Trimethylsphingosine to the solvent to avoid splashing.

  • Transfers: Use glass or Teflon-lined instruments for all transfers of organic solutions of the lipid to prevent leaching of impurities from plastics.[9]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

3.3. Storage

  • Powdered Form: Store N,N,N-Trimethylsphingosine powder in a tightly sealed glass container at -20°C.[9]

  • Organic Solutions: Solutions of N,N,N-Trimethylsphingosine in organic solvents should be stored in glass vials with Teflon-lined caps at -20°C.[9] Avoid storing organic solutions in plastic containers.[9]

Disposal Plan: Managing Waste Safely

Proper disposal of N,N,N-Trimethylsphingosine and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

All disposable items that have come into contact with N,N,N-Trimethylsphingosine, including gloves, bench liners, and pipette tips, must be considered hazardous waste.

4.2. Disposal Workflow

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Solid_Waste Contaminated Solids (Gloves, Liners, etc.) Hazardous_Solid Sealed Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid Liquid_Waste Unused/Waste Solutions Hazardous_Liquid Sealed Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid Approved_Disposal Licensed Waste Disposal Facility Hazardous_Solid->Approved_Disposal Hazardous_Liquid->Approved_Disposal

A streamlined workflow for the safe disposal of waste generated from handling N,N,N-Trimethylsphingosine.

4.3. Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container.
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container.Dispose of unused solutions and contaminated solvents in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Dispose of as unused product.The original container should be disposed of as hazardous waste unless thoroughly decontaminated.[8]

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Emergency Procedures: Preparedness and Response

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

5.1. Spills

  • Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

  • Large Spills: Evacuate the immediate area. Alert your institution's emergency response team.

5.2. Personal Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with N,N,N-Trimethylsphingosine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Avanti Polar Lipids, Inc. (2018, January 23). Safety Data Sheet: N,N-dimethyl-D-erythro-sphingosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9853297, N,N,N-trimethyl-sphingosine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N,N-Dimethylsphingosine (FDB029615). Retrieved from [Link]

  • Avanti Polar Lipids, Inc. (2018, January 25). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Merck Index. (n.d.). Sphingosine. Retrieved from [Link]

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